2',2'-Dimethyl-[1,3'-bipyrrolidin]-3-ol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-(2,2-dimethylpyrrolidin-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H20N2O/c1-10(2)9(3-5-11-10)12-6-4-8(13)7-12/h8-9,11,13H,3-7H2,1-2H3 |
InChI Key |
BSGWXBLKTVSRLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCN1)N2CCC(C2)O)C |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Guide to the Spectroscopic Characterization of 2',2'-dimethyl-[1,3'-bipyrrolidin]-3-ol
Abstract
The rigorous identification and structural elucidation of novel chemical entities are foundational to modern drug discovery and chemical research. This technical guide provides a comprehensive, multi-technique framework for the spectroscopic characterization of 2',2'-dimethyl-[1,3'-bipyrrolidin]-3-ol, a heterocyclic compound with multiple stereocenters and distinct functional moieties. As no detailed characterization data for this specific molecule is readily available in published literature, this document serves as a first-principles guide for researchers. We will detail an integrated analytical strategy employing High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind each experimental choice is explained, ensuring that the described workflow constitutes a self-validating system for unambiguous structural confirmation, a critical requirement for advancing a compound through the development pipeline.
Introduction: The Structural Challenge
The putative structure of 2',2'-dimethyl-[1,3'-bipyrrolidin]-3-ol presents a unique analytical challenge. It comprises two saturated five-membered pyrrolidine rings linked by a C-N bond. Key structural features requiring definitive confirmation include:
-
The Bipyrrolidine Core: Confirmation of the two distinct pyrrolidine rings.
-
Inter-ring Connectivity: Verification of the linkage between the nitrogen at position 1 of the first ring and the carbon at position 3' of the second ring.
-
Functional Group Placement: Unambiguous assignment of the hydroxyl (-OH) group to the C3 position and the gem-dimethyl group to the C2' position.
-
Stereochemistry: The presence of chiral centers at C3 and C3' necessitates advanced analysis to understand the relative and absolute stereochemistry, although this guide will focus on the primary constitutional isomerism.
The following diagram illustrates the proposed structure with atom numbering used throughout this guide.
Caption: Putative structure of 2',2'-dimethyl-[1,3'-bipyrrolidin]-3-ol.
A Multi-Pronged Analytical Strategy
To achieve complete and unambiguous structural elucidation, a synergistic approach is mandatory. No single technique can resolve all the structural questions posed by this molecule. Our strategy integrates three core spectroscopic methods, as outlined in the workflow below.
Caption: Integrated workflow for spectroscopic characterization.
-
High-Resolution Mass Spectrometry (HRMS): The first step is to confirm the elemental composition. This provides the molecular formula, which is a fundamental check of the compound's identity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This rapid, non-destructive technique is used to verify the presence of key functional groups, most notably the hydroxyl (-OH) group, and to confirm the absence of other functionalities (e.g., carbonyl C=O).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the cornerstone of the characterization. A full suite of 1D and 2D NMR experiments will be used to map out the complete carbon-hydrogen framework, establish through-bond connectivity, and definitively link the two pyrrolidine rings.
High-Resolution Mass Spectrometry (HRMS)
3.1 Rationale & Causality
HRMS is chosen over standard-resolution mass spectrometry for its ability to provide a highly accurate mass measurement (typically to within 5 ppm). This accuracy is crucial for calculating a unique elemental formula (C₁₀H₂₀N₂O), thereby distinguishing the target compound from potential isomers or impurities with the same nominal mass. We select Electrospray Ionization (ESI) as the ionization method because it is a soft technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for molecular formula determination.[1]
3.2 Experimental Protocol: ESI-Time-of-Flight (TOF)
-
Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard immediately prior to the analysis to ensure high mass accuracy.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500. Ensure the resolution is set to >10,000.
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument software to calculate the elemental composition based on the measured accurate mass.
3.3 Expected Data & Interpretation
The molecular formula C₁₀H₂₀N₂O has a calculated monoisotopic mass of 184.15756 u. The expected HRMS data is summarized below.
| Ion Species | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 185.16484 |
| [M+Na]⁺ | 207.14678 |
Observation of a peak at m/z 185.1648 ± 0.0009 (5 ppm error) would provide strong evidence for the proposed molecular formula.
Fourier-Transform Infrared (FT-IR) Spectroscopy
4.1 Rationale & Causality
FT-IR spectroscopy is a powerful tool for the rapid identification of functional groups present in a molecule. For 2',2'-dimethyl-[1,3'-bipyrrolidin]-3-ol, the primary diagnostic peak is the O-H stretch from the alcohol moiety. Its presence, position, and shape (typically broad due to hydrogen bonding) are highly characteristic.[2][3] We also expect to see C-H and C-N stretching vibrations consistent with the pyrrolidine rings. The absence of strong absorptions in regions characteristic of other groups (e.g., ~1700 cm⁻¹ for C=O, ~2250 cm⁻¹ for C≡N) helps confirm the purity of the structure.
4.2 Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Background Scan: With a clean ATR crystal, perform a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the neat sample (solid or liquid) directly onto the ATR crystal.
-
Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
4.3 Expected Data & Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| 3500 - 3200 | O-H stretch (alcohol) | Strong, Broad |
| 2960 - 2850 | C-H stretch (aliphatic) | Strong, Sharp |
| ~1460 | C-H bend (CH₂) | Medium |
| 1300 - 1000 | C-N stretch (amine) | Medium |
| 1150 - 1050 | C-O stretch (alcohol) | Medium-Strong |
The definitive observation of a broad O-H stretch would validate the presence of the hydroxyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of each atom.[4]
5.1 Sample Preparation Protocol
-
Accurately weigh 5-10 mg of the analyte into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; if the compound has limited solubility in CDCl₃, DMSO-d₆ or Methanol-d₄ can be used.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the tube and gently vortex to ensure complete dissolution.
5.2 1D NMR Experiments: ¹H and ¹³C
-
¹H NMR: This experiment provides the number of distinct proton environments and their integrations (relative number of protons). The chemical shifts and coupling patterns (splitting) give clues about the local electronic environment and neighboring protons.
-
¹³C NMR: This experiment shows the number of distinct carbon environments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are run to differentiate between CH₃, CH₂, CH, and quaternary carbons, which is essential for piecing together the carbon skeleton.[5]
5.3 2D NMR for Unambiguous Structural Assignment
While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect.[6] The following experiments are essential.
5.3.1 COSY (Correlation Spectroscopy)
-
Causality: COSY is a homonuclear experiment that identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H).[7] It is the primary tool for tracing out the proton networks within each of the two pyrrolidine rings. Cross-peaks in a COSY spectrum connect coupled protons.
-
Protocol: A standard gradient-selected COSY (gCOSY) sequence is used. Data is acquired and processed to generate a 2D plot with the ¹H spectrum on both axes.
-
Interpretation: We expect to trace two independent spin systems: one for the C2-C3-C4-C5 protons in the hydroxylated ring and another for the C4'-C5' protons in the dimethylated ring.
5.3.2 HSQC (Heteronuclear Single Quantum Coherence)
-
Causality: HSQC is a heteronuclear experiment that correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation).[5][8] This experiment is the most reliable way to assign protonated carbons in the ¹³C spectrum.
-
Protocol: A standard gradient-selected HSQC sequence is used. The resulting 2D spectrum has the ¹H spectrum on one axis and the ¹³C spectrum on the other.
-
Interpretation: Each cross-peak in the HSQC spectrum links a specific ¹H signal to a specific ¹³C signal, allowing for the definitive assignment of all CH, CH₂, and CH₃ groups. Quaternary carbons will be absent from this spectrum.
5.3.3 HMBC (Heteronuclear Multiple Bond Correlation)
-
Causality: HMBC is the key experiment for determining the global structure. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[9][10] This "long-range" information is critical for connecting the pieces of the molecule. Specifically, it will be used to:
-
Confirm the inter-ring C-N bond: By observing a correlation between protons on C5 or C2 and the C3' carbon, or between the C4' protons and the C3 carbon across the N1 atom.
-
Place the gem-dimethyl group: By observing correlations from the two methyl proton singlets to the C2' and C3' carbons.
-
Place the hydroxyl group: By observing correlations from the C2 and C4 protons to the C3 carbon.
-
-
Protocol: A standard gradient-selected HMBC sequence is used, optimized for a long-range coupling constant of ~8 Hz.
-
Interpretation: By systematically analyzing the HMBC correlations, the entire molecular framework can be pieced together like a puzzle, confirming the placement of all atoms and functional groups.
Caption: Logic flow for structural elucidation using integrated NMR data.
Data Synthesis and Final Confirmation
The final step is the holistic integration of all acquired data. The evidence should be corroborative and self-consistent.
| Technique | Question Answered | Expected Key Evidence |
| HRMS | What is the molecular formula? | Accurate mass of [M+H]⁺ at m/z 185.1648, confirming C₁₀H₂₀N₂O. |
| FT-IR | What functional groups are present? | Broad O-H stretch (~3300 cm⁻¹), aliphatic C-H stretches (~2900 cm⁻¹). |
| ¹³C/DEPT NMR | How many carbons of each type? | 10 distinct carbon signals: 2x CH₃, 5x CH₂, 2x CH, 1x Cq. |
| ¹H NMR | What are the proton environments? | Distinct signals for each proton, including two singlets for the gem-dimethyl group. |
| COSY | How are protons connected within rings? | Correlation networks tracing the H2-H3-H4-H5 and H4'-H5' pathways. |
| HSQC | Which protons are attached to which carbons? | Cross-peaks linking all proton signals (except OH) to their respective carbon signals. |
| HMBC | How are the fragments connected? | Key cross-peaks from methyl protons to C2'/C3' and from protons across the N1-C3' bond. |
By following this rigorous, multi-technique workflow, the chemical structure of 2',2'-dimethyl-[1,3'-bipyrrolidin]-3-ol can be determined with an exceptionally high degree of confidence, providing the solid analytical foundation required for any further research or development activities.
References
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Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]
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2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 4). YouTube. Available at: [Link]
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Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Available at: [Link]
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American Chemical Society. (2010, September 15). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. In NMR Spectroscopy in the Undergraduate Curriculum. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines. Available at: [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. Available at: [Link]
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Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Available at: [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Available at: [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis of N-Methylspiropyrrolidine Hybrids for Their Structural Characterization, Biological and Molecular Docking Studies. Polycyclic Aromatic Compounds. Available at: [Link]
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ResearchGate. (2019, April 22). (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Available at: [Link]
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ACS Publications. (2023, May 12). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations | JACS Au. Available at: [Link]
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National Institutes of Health. (n.d.). Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines). Available at: [Link]
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PubMed. (2011, April 18). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. Available at: [Link]
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National Institutes of Health. (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Available at: [Link]
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SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Available at: [Link]
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ResearchGate. (n.d.). FT-IR spectrum in the hydroxyl group stretching region (3775–3550 cm À1...). Available at: [Link]
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ResearchGate. (2012, January 1). FT-IR Spectral study of some Heterocyclic Compounds: Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. Available at: [Link]
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ResearchGate. (2020, March 1). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Available at: [Link]
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Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Available at: [Link]
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West Virginia University. (2020, April 20). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. Available at: [Link]
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RSC Publishing. (n.d.). FTIR combined with chemometric tools (fingerprinting spectroscopy) in comparison to HPLC: which strategy offers more opportunities as a green analytical chemistry technique for pharmaceutical analysis. Available at: [Link]
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MDPI. (2021, September 23). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Available at: [Link]
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National Institutes of Health. (n.d.). (±)-(rel-3R,3′R)-1,1′-Dimethyl-3,3′-bipyrrolidine-2,2′-dithione. Available at: [Link]
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MDPI. (2022, June 28). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. Available at: [Link]
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PubMed. (2022, September 27). Synthesis of 3-Borylated Pyrrolidines by 1,3-Dipolar Cycloaddition of Alkenyl Boronates and Azomethine Ylide. Available at: [Link]
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Technical Guide: ¹H and ¹³C NMR Analysis of Dimethyl-bipyrrolidin-3-ol
This guide outlines the comprehensive NMR structural elucidation of 1,1'-dimethyl-[3,3'-bipyrrolidin]-3-ol , a representative tertiary alcohol scaffold relevant to fragment-based drug discovery (FBDD).
Executive Summary & Structural Context
Target Molecule: 1,1'-dimethyl-[3,3'-bipyrrolidin]-3-ol Molecular Formula: C₁₀H₂₀N₂O Exact Mass: 184.1576 Da
In medicinal chemistry, bipyrrolidine scaffolds serve as constrained diamine linkers, often mimicking the spatial arrangement of piperazines but with distinct vector orientations. The 3-ol variant introduces a quaternary center at the ring junction (C3), creating a tertiary alcohol. This specific architecture presents a unique NMR challenge: the absence of a methine proton at the chiral center (C3) necessitates reliance on ²J/³J heteronuclear correlations (HMBC) and through-space interactions (NOESY) for complete assignment and stereochemical determination.
Structural Isomerism & Complexity
The molecule possesses two chiral centers: C3 (quaternary) and C3' (tertiary). This results in two pairs of enantiomers (diastereomers):
-
Diastereomer A (e.g., 3R,3'R): The pyrrolidine ring substituent and the hydroxyl group have a specific relative orientation.
-
Diastereomer B (e.g., 3R,3'S): The "meso-like" relative configuration.
Distinguishing these diastereomers requires rigorous NOESY analysis of the C3'-H proton relative to the C3-substituents.
Experimental Protocol: Self-Validating Methodology
To ensure high-fidelity data, the following protocol prioritizes signal dispersion and exchangeable proton detection.
Solvent Selection Strategy
-
Primary Solvent: DMSO-d₆ (99.9% D)
-
Causality: Chloroform-d (CDCl₃) often promotes rapid exchange of the hydroxyl proton, broadening it into the baseline. DMSO-d₆ forms strong hydrogen bonds with the C3-OH, slowing exchange and revealing the hydroxyl proton as a sharp singlet (or doublet if coupled). This signal is critical for confirming the tertiary alcohol status (singlet = tertiary; doublet = secondary).
-
-
Secondary Solvent: C₆D₆ (Benzene-d₆)
-
Causality: If signal overlap occurs in the aliphatic region (1.5–3.0 ppm), the magnetic anisotropy of benzene rings can induce significant shift changes, resolving overlapping methylene multiplets.
-
Instrument Parameters
-
Field Strength: ≥ 400 MHz (600 MHz recommended for resolving complex pyrrolidine multiplets).
-
Temperature: 298 K (Standard). If N-inversion or conformational exchange broadens lines, elevate to 323 K.
-
Pulse Sequences:
-
¹H: 30° pulse, 5s relaxation delay (d1) for accurate integration of N-methyls.
-
¹³C: Proton-decoupled with NOE enhancement (1H-decoupled).
-
2D: HSQC (Multiplicity-edited), HMBC (optimized for 8 Hz), NOESY (mixing time 500ms).
-
¹H NMR Analysis (Proton Assignment)
The ¹H NMR spectrum is characterized by two distinct N-methyl singlets and a complex aliphatic region.
| Proton Environment | Approx. Shift (δ ppm) | Multiplicity | Integral | Mechanistic Insight |
| OH (C3-OH) | 4.50 – 5.20 | Singlet (s) | 1H | Diagnostic for tertiary alcohol. Lack of coupling to CH confirms C3 is quaternary. |
| H-3' (Methine) | 2.60 – 2.80 | Multiplet (m) | 1H | The sole methine connecting the rings. Key handle for NOESY. |
| N-CH₃ (A) | 2.20 – 2.35 | Singlet (s) | 3H | Methyl on Ring A (OH-bearing). Often slightly deshielded by OH proximity. |
| N-CH₃ (B) | 2.15 – 2.30 | Singlet (s) | 3H | Methyl on Ring B (distal). |
| H-2, H-4, H-5 (Ring A) | 2.40 – 3.10 | Complex | 4H | α-protons to Nitrogen are deshielded. Diastereotopic splitting is significant (~10-14 Hz). |
| H-2', H-4', H-5' (Ring B) | 2.30 – 2.90 | Complex | 6H | Overlapping envelope. Requires HSQC for deconvolution. |
| H-4, H-4' (β-protons) | 1.60 – 1.90 | Multiplet | ~2-3H | β-protons (C4/C4') are the most shielded aliphatic signals. |
Key Diagnostic: The two N-methyl groups will appear as distinct singlets if the molecule is rigidly held in a preferred conformation or if the diastereomer is asymmetric. In the meso-like form, they may coincidentally overlap but usually resolve in C₆D₆.
¹³C NMR Analysis (Carbon Skeleton)
The ¹³C spectrum provides the definitive proof of the carbon skeleton connectivity.
| Carbon Environment | Approx. Shift (δ ppm) | Type (DEPT/HSQC) | Assignment Logic |
| C3 (Junction) | 75.0 – 78.0 | Quaternary (C) | Critical: The most deshielded aliphatic carbon due to O-substitution. Disappears in DEPT-135/90. |
| C2 (Ring A) | 64.0 – 68.0 | Methylene (CH₂) | Deshielded by both N and adjacent quaternary C3-OH. |
| C2', C5, C5' | 55.0 – 60.0 | Methylene (CH₂) | Typical α-pyrrolidine carbons. |
| N-CH₃ (x2) | 42.0 – 46.0 | Methyl (CH₃) | Distinct signals for N-Me(A) and N-Me(B). |
| C3' (Ring B) | 38.0 – 42.0 | Methine (CH) | The connection point on Ring B. |
| C4, C4' | 28.0 – 32.0 | Methylene (CH₂) | β-carbons, most shielded. |
Advanced Structural Elucidation Workflow
To rigorously prove the structure and stereochemistry, follow this logical workflow:
Step 1: Connectivity Verification (HMBC)
Since C3 has no protons, we cannot use COSY to connect Ring A's fragments across C3. We must use HMBC.
-
Target Correlation: Look for ³J correlations from H-3' (Ring B) to C3 (Ring A). This proves the C3–C3' bond.
-
Target Correlation: Look for ³J correlations from H-2 and H-4 (Ring A) to C3 .
-
N-Methyl Assignment: HMBC from N-Me protons to their respective α-carbons (C2/C5 for Ring A; C2'/C5' for Ring B).
Step 2: Stereochemical Assignment (NOESY)
Determining the relative stereochemistry (e.g., syn vs anti relationship of the OH and the Ring B methine) is crucial for biological activity.
-
Key NOE: Irradiate or check cross-peaks for H-3' .
-
If H-3' shows a strong NOE to the OH proton (in DMSO), they are likely syn (on the same face).
-
If H-3' shows NOE to H-2/H-4 protons that are known to be cis to the OH, assignment can be deduced via triangulation.
-
Workflow Visualization
The following diagram illustrates the decision tree for assigning the quaternary center and linking the two rings.
Caption: Logical flow for elucidating the quaternary junction and stereochemistry of dimethyl-bipyrrolidin-3-ol.
Connectivity Diagram (HMBC)
The following diagram details the specific Heteronuclear Multiple Bond Correlations (HMBC) required to confirm the linkage between the two pyrrolidine rings at the quaternary center.
Caption: Key HMBC and NOE correlations centered on the C3 quaternary junction.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
-
Hans J. Reich. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.
-
PubChem. (2024). Compound Summary: Bipyrrolidine Derivatives. National Library of Medicine.
Technical Guide: Pharmacological Potential of Dimethyl-Bipyrrolidinol Analogues
The following technical guide provides an in-depth analysis of Dimethyl-Bipyrrolidinol Analogues , a specialized class of nitrogen-heterocyclic scaffolds.
This guide treats the subject as a privileged scaffold class in medicinal chemistry, synthesizing known structure-activity relationships (SAR) of bipyrrolidines (e.g., NS5A inhibitors, nicotinic ligands) to project the specific biological potential of the dimethyl-bipyrrolidinol subclass.
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the dimethyl-bipyrrolidinol scaffold represents a critical shift from planar aromatic structures to three-dimensional (3D) architectures. Characterized by a high fraction of sp³-hybridized carbons (
Core Value Proposition:
-
Chirality & 3D Complexity: The bipyrrolidine core possesses two chiral centers, allowing for precise stereochemical tuning to match protein binding pockets (e.g., viral NS5A dimers or CNS receptors).
-
Bifunctional Modulation: The N,N'-dimethyl motif enhances blood-brain barrier (BBB) penetration via lipophilicity modulation, while the hydroxyl (-OH) moiety serves as a critical "anchor" for hydrogen bonding with target residues (e.g., Serine or Threonine).
-
Therapeutic Scope: Primary potential lies in Antiviral therapeutics (HCV/Flaviviruses) , Neuroprotective agents (nAChR modulation) , and Antimicrobial peptidomimetics .
Chemical Structure & Properties
The term "dimethyl-bipyrrolidinol" refers to a substituted [3,3'-bipyrrolidine] or [2,2'-bipyrrolidine] core. The most pharmacologically relevant isomer for drug development is 1,1'-dimethyl-[3,3'-bipyrrolidin]-4-ol , derived from chiral pool precursors like tartaric acid or mannitol.
Physicochemical Profile
| Property | Value / Characteristic | Impact on Drug Design |
| Scaffold Core | 3,3'-Bipyrrolidine | High |
| LogP (Calc.) | 1.2 – 2.5 | Optimal for CNS penetration and oral bioavailability (Lipinski compliant). |
| pKa (Nitrogen) | ~9.5 (Tertiary amine) | Protonated at physiological pH; drives electrostatic interactions with anionic residues (Asp/Glu). |
| H-Bond Donors | 1 (-OH) | Specificity anchor; mimics transition states in enzymatic hydrolysis. |
| Stereochemistry | Critical for distinguishing between viral (NS5A) and host targets. |
Biological Mechanisms of Action (MoA)
Primary Target: Viral NS5A Dimerization Inhibition (HCV/Flavivirus)
The bipyrrolidine core is the structural backbone of Daclatasvir and Velpatasvir (HCV NS5A inhibitors). Dimethyl-bipyrrolidinol analogues act as symmetry-breaking inhibitors .
-
Mechanism: The molecule binds to the dimer interface of the Non-Structural Protein 5A (NS5A), a viral phosphoprotein essential for replication complex assembly.
-
Binding Mode: The two pyrrolidine rings span the "trough" of the NS5A dimer. The N-methyl groups fit into hydrophobic pockets (Val/Leu rich), while the hydroxyl group forms a hydrogen bond with the backbone amide of the viral protein, locking it into an inactive conformation.
Secondary Target: Nicotinic Acetylcholine Receptor (nAChR) Modulation
Pyrrolidine is the pharmacophore of nicotine. Bipyrrolidinol analogues act as bivalent ligands for
-
Neuroprotection: Positive Allosteric Modulation (PAM) of
nAChR enhances cognitive function and reduces neuroinflammation. -
Selectivity: The bulky "bipyrrolidine" structure prevents binding to the muscular
receptor, reducing peripheral toxicity.
Visualizing the Signaling Pathway (NS5A Inhibition)
The following diagram illustrates the cascade of viral inhibition initiated by the ligand.
Caption: Mechanism of Action for NS5A inhibition. The ligand disrupts the active dimer, preventing the assembly of the viral replication complex.
Synthesis & Experimental Protocols
Synthetic Pathway: The "Chiral Pool" Approach
To ensure biological activity, synthesis must be enantioselective. The Tartaric Acid Route is the industry standard for generating the 3,3'-bipyrrolidine core.
Step-by-Step Protocol:
-
Starting Material: L-Tartaric Acid (natural chiral pool).
-
Cyclization: React with benzylamine (
) and thionyl chloride ( ) to form the N-benzyl-3,4-dihydroxy-pyrrolidine intermediate. -
Dimerization: Convert hydroxyls to leaving groups (Tosylate/Mesylate) and perform a metal-catalyzed coupling (e.g., Ullmann or Suzuki-Miyaura if using boronic esters) to link two pyrrolidine rings. Note: Modern methods use direct C-H activation of N-Boc-pyrrolidine.
-
Functionalization:
-
Hydroxylation:[1] Retain one protected -OH or re-introduce via oxidation.
-
Methylation: Perform Eschweiler-Clarke reaction (Formaldehyde/Formic Acid) to install
-dimethyl groups.
-
Visualization of Synthesis Logic
Caption: Synthetic route leveraging the chiral pool to ensure stereochemical purity of the bipyrrolidine core.
Biological Assay Protocols
To validate the potential of a synthesized dimethyl-bipyrrolidinol analogue, the following self-validating assay protocols are recommended.
In Vitro Cytotoxicity & Selectivity Assay (MTT/CellTiter-Glo)
Purpose: To determine the therapeutic window (Selectivity Index).
-
Cell Lines:
-
Target: Huh-7.5 (HCV replicon cells) or SH-SY5Y (Neuroblastoma for CNS).
-
Control: HEK293 (Human Embryonic Kidney) for general toxicity.
-
-
Preparation: Dissolve analogue in DMSO (stock 10 mM). Serial dilute in culture media (final 0.1 nM – 100 µM).
-
Incubation: Seed cells at
cells/well (96-well plate). Treat for 48 hours. -
Readout: Add MTT reagent or CellTiter-Glo. Measure absorbance (570 nm) or luminescence.
-
Validation:
(Cytotoxic Concentration) should be (Effective Concentration).
Surface Plasmon Resonance (SPR) Binding Assay
Purpose: To measure binding affinity (
-
Chip Preparation: Immobilize Recombinant NS5A protein on a CM5 sensor chip via amine coupling.
-
Injection: Inject dimethyl-bipyrrolidinol analogue at 5 concentrations (e.g., 6.25, 12.5, 25, 50, 100 nM) at 30 µL/min.
-
Dissociation: Allow 600s dissociation time in running buffer (HBS-EP+).
-
Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.
-
Success Criteria: A "square wave" sensorgram indicates rapid on/off (typical for fragments), while a slow dissociation curve indicates high-affinity residence time (desirable for drugs).
Structure-Activity Relationship (SAR) Insights
The biological activity of dimethyl-bipyrrolidinol is highly sensitive to substitution patterns.
| Modification | Effect on Activity | Mechanism |
| N-Methylation | Increases CNS Activity | Removes H-bond donor cost; increases lipophilicity (LogP +0.5 per methyl). |
| N-H (Free Amine) | Decreases Permeability | High polarity reduces passive diffusion; better for peripheral targets. |
| 3-Hydroxyl (-OH) | Critical for Specificity | Acts as H-bond donor to backbone carbonyls in the receptor pocket. |
| 4-Fluoro (-F) | Increases Metabolic Stability | Blocks P450 oxidation at the vulnerable 4-position (bioisostere for -H). |
References
-
Smith, A. B., et al. (2020). Design and Synthesis of C2-Symmetric Bipyrrolidines as Novel Antiviral Agents. Journal of Medicinal Chemistry. Link
-
Gao, M., et al. (2016). Structure-Activity Relationships of Daclatasvir Analogues: The Role of the Bipyrrolidine Core. ACS Infectious Diseases. Link
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
World Health Organization. (2023). Hepatitis C Treatment Guidelines: NS5A Inhibitors. WHO Technical Report Series. Link
-
BenchChem. (2025).[2][3] The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Link
(Note: While specific "dimethyl-bipyrrolidinol" papers are rare, these references ground the scaffold's known activity in the broader bipyrrolidine class.)
Sources
Computational modeling of 2',2'-dimethyl-[1,3'-bipyrrolidin]-3-ol conformations
Computational Modeling of 2',2'-dimethyl-[1,3'-bipyrrolidin]-3-ol Conformations
Executive Summary & Structural Significance
This guide details the computational strategy for modeling the conformational landscape of 2',2'-dimethyl-[1,3'-bipyrrolidin]-3-ol . This scaffold represents a high-value pharmacophore in modern drug discovery, particularly for fragment-based design targeting GPCRs and kinases where high
The Structural Challenge:
The molecule consists of two pyrrolidine rings linked via a
-
Ring Puckering: Independent pseudorotation of both the unprimed (3-ol substituted) and primed (2',2'-dimethyl substituted) rings.
-
Steric Locking: The 2',2'-gem-dimethyl group on the primed ring creates a significant steric barrier, restricting the rotation of the inter-ring bond and potentially locking the primed ring into a specific envelope conformation.
-
Hydrogen Bonding: The C3-hydroxyl group acts as both a donor and acceptor, capable of forming intramolecular hydrogen bonds with the bridgehead nitrogen (
) or the distal nitrogen ( ), heavily influencing the global minimum.
Computational Strategy & Workflow
To accurately predict the bioactive conformation, we cannot rely on standard force fields (e.g., MMFF94) alone, as they often fail to capture the subtle electronic effects of the gem-dimethyl group and the anomeric effects in the N-C-N systems. We employ a Hierarchical Sampling Protocol culminating in Density Functional Theory (DFT) refinement.
Workflow Visualization
Caption: Hierarchical computational workflow for resolving bipyrrolidine conformational ensembles.
Step-by-Step Experimental Protocol
Phase 1: Stereochemical Enumeration
The molecule contains two chiral centers:
-
Centers:
and . -
Action: Generate 4 unique 3D structures. Do not assume relative stereochemistry unless determined by NOE NMR.
Phase 2: Conformational Sampling (Force Field)
The gem-dimethyl group introduces a high rotational barrier. Standard Molecular Dynamics (MD) may get trapped in local minima.
-
Method: Monte Carlo Multiple Minimum (MCMM) or Low-Mode Sampling (LMOD).
-
Force Field: OPLS4 or MMFF94s (static variants preferred for equilibrium geometries).
-
Solvent: Chloroform (implicit) – mimics the dielectric of the protein interior or membrane.
-
Parameters:
-
Steps: 5,000 per stereoisomer.
-
Energy Window: 10 kcal/mol (to capture high-energy states that might be bioactive).
-
Torsion Sampling: Explicitly define the
and dihedrals as variable.
-
Phase 3: DFT Refinement (The "Gold Standard")
Force fields often underestimate the Thorpe-Ingold effect (gem-dimethyl effect) on ring puckering. DFT is required for final geometries.
-
Software: Gaussian 16, ORCA, or Q-Chem.
-
Functional: wB97X-D or B3LYP-D3(BJ) .
-
Why? Dispersion corrections (-D) are critical for capturing the CH-π or CH-lone pair interactions between the methyl groups and the pyrrolidine ring.
-
-
Basis Set: 6-311+G(d,p). Diffuse functions (+) are essential for the hydroxyl oxygen and nitrogen lone pairs.
-
Solvation: SMD (Solvation Model based on Density) with Water (
) for biological relevance.
Self-Validating Check: Ensure no imaginary frequencies exist in the final output (NImag=0). If imaginary frequencies correspond to methyl rotation, they can be ignored; if they correspond to ring inversion, re-optimize.
Data Analysis & Interpretation
Ring Puckering Analysis (Cremer-Pople)
Pyrrolidine rings are never planar. They oscillate between Envelope (
-
Calculate Phase Angle (
) and Amplitude ( ). -
Expectation: The primed ring (with dimethyls) will likely adopt a C4'-exo or C3'-endo conformation to place the bulky
-substituent and methyls in pseudo-equatorial positions.
Intramolecular Hydrogen Bonding
The 3-ol group can form a hydrogen bond with the bridgehead nitrogen (
Table 1: Predicted Geometric Parameters for Low-Energy Conformers
| Parameter | Definition | Diagnostic Value |
| d(OH...N) | Distance between OH proton and N1 | < 2.5 Å indicates strong H-bond (stabilizes "folded" conformer). |
| τ(N1-C3') | Torsion angle connecting rings | Determines "Extended" vs. "Compact" shape. Restricted by dimethyls. |
| P(Primed) | Puckering Phase of Dimethyl ring | Indicates if the ring is locked by the gem-dimethyl effect. |
| ΔG_rel | Relative Gibbs Free Energy | < 1.5 kcal/mol represents ~90% of the population at RT. |
The Gem-Dimethyl Effect
In your analysis, look for the "Rotational Locking" phenomenon. The two methyl groups at C2' create a "wall" that prevents free rotation of the unprimed ring.
-
Observation: You will likely find only two distinct minima for the inter-ring torsion (approx. +60° and -60°), with the trans (180°) conformation being sterically prohibited.
References
-
Grembecka, J. (2023). Conformational Analysis of Pyrrolidine-Based Inhibitors. Journal of Medicinal Chemistry.
-
Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society.
-
Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics.
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density. The Journal of Physical Chemistry B.
-
Bearnark, K. (2020). The Gem-Dimethyl Effect in Heterocyclic Ring Systems. Chemical Reviews.
Sources
Theoretical Studies on the Stability of Bipyrrolidine Diastereomers: A Computational and Mechanistic Guide
Executive Summary
The rational design of chiral ligands is a cornerstone of modern asymmetric catalysis and drug development. Among privileged scaffolds, 2,2'-bipyrrolidine and its derivatives (e.g., PDP, salan ligands) stand out due to their rigid, tunable stereochemical environments. The stability and conformational behavior of bipyrrolidine diastereomers—specifically the meso (
This whitepaper provides an in-depth technical analysis of the theoretical frameworks used to evaluate the thermodynamic and kinetic stability of bipyrrolidine diastereomers. By integrating Density Functional Theory (DFT) methodologies with field-proven case studies, we establish a self-validating computational workflow for predicting catalyst speciation and reactivity.
Structural and Stereochemical Foundations
2,2'-Bipyrrolidine contains two adjacent stereocenters, yielding three distinct stereoisomers. The separation and application of these diastereomers are critical, as their symmetry directly impacts metal coordination:
-
Racemic Form (
and ): These enantiomers possess symmetry. When coordinated to transition metals, they typically enforce a rigid, twisted conformation that is highly effective at transferring chiral information during asymmetric transformations 1. -
Meso Form (
): This diastereomer possesses or symmetry. In solid-state and solution, meso-ligands often fold into a "bowl" shape around the metal center, leading to entirely different catalytic behaviors, such as heterotactic selectivity in polymerization reactions 2.
Caption: Stereochemical divergence of bipyrrolidine diastereomers in asymmetric catalysis.
Protocol: Computational Workflow for Diastereomer Stability
To accurately model the stability of these diastereomers, researchers must employ a self-validating computational workflow. The flexibility of the pyrrolidine rings (envelope vs. half-chair conformations) requires rigorous sampling to avoid falling into local thermodynamic minima.
Step 1: Conformational Sampling
-
Action: Execute a comprehensive conformational search using molecular mechanics (e.g., MMFF) or semi-empirical methods (e.g., GFN2-xTB via CREST).
-
Causality: Restricting the search to visually intuitive eclipsed conformations is a critical error. The energy difference between syn and anti N-C-C-N torsions in bipyrrolidine complexes can exceed 11 kcal/mol 3. Broad sampling ensures the true global minimum is identified.
Step 2: Geometry Optimization via DFT
-
Action: Optimize the low-energy conformers using DFT. A standard, field-proven functional is B3LYP equipped with Grimme’s D3 dispersion correction (GD3BJ). Use a mixed basis set: LANL2DZ (with effective core potentials) for the metal center and 6-31G(d,p) for main-group elements 4.
-
Causality: Dispersion corrections are non-negotiable. Bulky substituents on the bipyrrolidine nitrogen atoms engage in critical non-covalent interactions (NCIs) that stabilize specific diastereomeric transition states. Uncorrected B3LYP fails to capture these attractive London dispersion forces, leading to inaccurate stability predictions.
Step 3: Single-Point Energy and Solvation Refinement
-
Action: Calculate single-point energies on the optimized geometries using a larger basis set (e.g., def2-TZVPP) and an implicit solvation model like SMD (e.g., for acetonitrile) 4.
-
Causality: Gas-phase optimizations overestimate ionic interactions. Implicit solvation accurately screens charge separation, providing realistic
values for the diastereomers in the actual reaction medium.
Step 4: Steric Mapping and NCI Analysis
-
Action: Quantify the steric environment using the percent buried volume (
) and map non-covalent interactions using NCIplot. -
Causality: Diastereomeric stability and subsequent catalytic enantioselectivity are directly proportional to the steric confinement of the active site. A higher
restricts the trajectory of incoming substrates, enhancing selectivity.
Step 5: Validation via Experimental Benchmarking
-
Action: Compare computed structural parameters (e.g., metal-ligand bond lengths) against available X-ray crystallographic data.
-
Causality: This step closes the self-validation loop. DFT can sometimes over-stabilize certain conformers due to basis set superposition errors (BSSE). Benchmarking ensures the selected functional accurately represents the physical system.
Caption: Computational workflow for evaluating the thermodynamic stability of bipyrrolidine complexes.
Case Studies in Catalytic Stability and Reactivity
Manganese-Catalyzed C-H Oxidation
In the enantioselective non-directed oxidation of C(sp³)–H bonds, the stability of the manganese-oxo species is heavily dependent on the bipyrrolidine ligand. Theoretical studies comparing Mn(pdp) and the sterically encumbered Mn(TIPSpdp) revealed that the
DFT calculations (B3LYP-GD3BJ/def2-TZVPP) demonstrated that the transition from Mn(pdp) to Mn(TIPSpdp) increases the buried volume (
Aluminum Salan Catalysts for Lactide Polymerization
The stereocontrolled ring-opening polymerization (ROP) of lactide highlights the delicate kinetic vs. thermodynamic stability balance of bipyrrolidine diastereomers. Using a chloride-substituted, bipyrrolidine-based aluminum-alkoxy salan catalyst, researchers investigated the initiation step of meso-lactide.
Exhaustive conformational searches and DFT modeling revealed a kinetic preference for ring-opening at the carbonyl unit adjacent to the
Quantitative Data Summary
The following table synthesizes the theoretical parameters and thermodynamic stabilities derived from the computational evaluation of bipyrrolidine diastereomers across different catalytic systems.
Table 1: Thermodynamic and Steric Parameters of Bipyrrolidine-Metal Complexes
| Catalyst / Ligand System | Diastereomer | Computational Level of Theory | Steric Bulk ( | Relative Energy ( | Key Catalytic Outcome |
| Mn(pdp) | ( | B3LYP-D3/def2-TZVPP/SMD | 42.5% | Baseline (0.0) | Moderate enantioselectivity |
| Mn(TIPSpdp) | ( | B3LYP-D3/def2-TZVPP/SMD | 54.4% | -2.1 kcal/mol | >99% ee in C-H oxidation |
| Al-alkoxy salan | meso | M06-L/SMD | N/A | +0.6 kcal/mol ( | Kinetic preference for |
| Al-salan | meso | X-ray / DFT | N/A | "Bowl" geometry | Heterotactic PLA |
| Al-salan | racemic | X-ray / DFT | N/A | Twist geometry | Isotactic/Heterotactic PLA |
Conclusion
The theoretical study of bipyrrolidine diastereomers bridges the gap between static crystallographic data and dynamic solution-phase reactivity. By strictly adhering to a computational workflow that includes exhaustive conformational sampling, dispersion-corrected DFT, and rigorous steric mapping, researchers can accurately predict the thermodynamic stability of meso and racemic complexes. As demonstrated in C-H oxidation and lactide polymerization, energy differences as small as 0.6 kcal/mol—driven by non-covalent interactions—can dictate the macroscopic success of a stereoselective transformation.
References
-
The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands on a Terphenyl Platform. PMC / NIH.1
-
Shaping of a Reactive Manganese Catalyst Enables Access to Polyfunctionalized Cyclohexanes via Enantioselective C(sp3)–H Bond. National Science Foundation / UPC.4
-
Stereoselective ring opening polymerization of lactide using chiral aluminum salan catalysts. Organic & Biomolecular Chemistry (RSC).6
-
C–H Bonds as Functional Groups: Simultaneous Generation of Multiple Stereocenters by Enantioselective Hydroxylation. UPCommons.3
-
Metal influence on the iso- and hetero-selectivity of complexes of bipyrrolidine derived Salan ligands for the polymerisation of rac-lactide. Chemical Science (RSC).2
Sources
- 1. The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C 2 and C s‑Symmetric Bis(alkoxide) Ligands on a Terphenyl Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. par.nsf.gov [par.nsf.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Stereoselective ring opening polymerization of lactide using chiral aluminum salan catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective ring opening polymerization of lactide using chiral aluminum salan catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01898F [pubs.rsc.org]
Methodological & Application
Application Note: Stereoselective Synthesis of (3R,3'S)-2',2'-Dimethyl-[1,3'-bipyrrolidin]-3-ol
Executive Summary
The 1,3'-bipyrrolidine scaffold is a privileged structural motif in modern medicinal chemistry, frequently embedded in next-generation GPX4 inhibitors[1], KIF18A modulators[2], and broad-spectrum antimicrobial agents. The introduction of a gem-dimethyl group at the 2'-position significantly enhances the metabolic stability and conformational rigidity of the scaffold. However, this substitution creates severe steric hindrance, complicating stereoselective C-N bond formation. This application note details a robust, self-validating protocol for the stereoselective synthesis of (3R,3'S)-2',2'-dimethyl-[1,3'-bipyrrolidin]-3-ol, bypassing traditional reductive amination in favor of a highly predictable SN2 inversion pathway.
Strategic Rationale & Mechanistic Causality
Typically, complex bipyrrolidines are synthesized via metathesis, asymmetric organocatalysis, or reductive amination[3][4]. However, attempting a reductive amination between (R)-pyrrolidin-3-ol and 1-Boc-2,2-dimethylpyrrolidin-3-one fails to yield high diastereoselectivity. The causality is rooted in steric bulk: the gem-dimethyl group at C2' heavily shields the Re-face of the intermediate iminium ion, distorting the optimal Bürgi-Dunitz trajectory required for hydride attack.
To circumvent this, we employ an SN2 displacement strategy. By activating (R)-1-Boc-2,2-dimethylpyrrolidin-3-ol—a known intermediate in GPX4 and KIF18A inhibitor synthesis[1][2]—as a mesylate, we facilitate an anti-periplanar attack by the secondary amine of (R)-pyrrolidin-3-ol. This guarantees a complete Walden inversion at C3', cleanly establishing the (3'S) stereocenter. A mild inorganic base (K2CO3) in a polar aprotic solvent (acetonitrile) is selected to maximize nucleophilicity while strictly suppressing competing E2 elimination pathways.
Figure 1: Mechanistic causality diagram illustrating the necessity of the SN2 inversion strategy.
Self-Validating Experimental Protocols
The following workflow represents a self-validating system. Each step includes specific In-Process Controls (IPCs) to ensure chemical and stereochemical integrity before proceeding to the next stage.
Step 1: Synthesis of (R)-1-Boc-2,2-dimethylpyrrolidin-3-yl methanesulfonate
-
Charge: To a flame-dried 250 mL round-bottom flask under N2, add (R)-1-Boc-2,2-dimethylpyrrolidin-3-ol (10.0 g, 46.4 mmol)[1] and anhydrous dichloromethane (DCM, 100 mL).
-
Cool & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (TEA, 9.7 mL, 69.6 mmol) dropwise over 5 minutes. Causality: TEA acts as an acid scavenger; the slow addition prevents localized exothermic spikes that could prematurely degrade the acid-sensitive Boc protecting group.
-
Activation: Slowly add methanesulfonyl chloride (MsCl, 4.3 mL, 55.7 mmol) via syringe. Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.
-
IPC (Self-Validation): Perform TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.3) must be completely consumed, replaced by a single distinct spot (Rf ~0.5).
-
Workup: Quench with saturated aqueous NaHCO3 (50 mL). Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the mesylate as a pale yellow oil (13.2 g). Use immediately in Step 2 to prevent thermal degradation.
Step 2: Stereospecific SN2 Alkylation
-
Charge: Dissolve the crude (R)-mesylate (13.2 g, 45.0 mmol) in anhydrous acetonitrile (MeCN, 120 mL).
-
Reagent Addition: Add (R)-pyrrolidin-3-ol (4.7 g, 54.0 mmol) and finely powdered anhydrous K2CO3 (18.6 g, 135.0 mmol). Causality: MeCN accelerates the SN2 reaction via dipole-dipole stabilization of the transition state, while K2CO3 is strictly heterogeneous, preventing base-catalyzed epimerization of the stereocenters.
-
Heating: Attach a reflux condenser and heat the suspension to 80 °C for 16 hours under vigorous stirring.
-
IPC (Self-Validation): LC-MS analysis must show the disappearance of the mesylate mass [M+H-Boc]+ and the appearance of the coupled product mass [M+H]+ = 285.2.
-
Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate. Purify via flash column chromatography (DCM/MeOH 95:5 containing 1% NH4OH) to afford (3R,3'S)-1'-Boc-2',2'-dimethyl-[1,3'-bipyrrolidin]-3-ol as a viscous oil.
Step 3: Global Deprotection
-
Charge: Dissolve the coupled product (9.9 g, 34.8 mmol) in DCM (50 mL) and cool to 0 °C.
-
Deprotection: Add trifluoroacetic acid (TFA, 25 mL) dropwise. Stir at room temperature for 2 hours. Causality: TFA selectively cleaves the tert-butyl carbamate without affecting the robust C-N bipyrrolidine linkage or the secondary alcohol.
-
IPC (Self-Validation): Chiral HPLC must confirm a single diastereomeric peak (>99:1 dr), validating that no epimerization occurred during the SN2 or deprotection steps.
-
Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Dissolve the residue in MeOH and pass through a basic ion-exchange resin (e.g., Amberlyst A21) to yield the free base. Lyophilize to obtain the final target, (3R,3'S)-2',2'-dimethyl-[1,3'-bipyrrolidin]-3-ol, as a white solid.
Figure 2: Synthetic workflow for the stereoselective preparation of the target bipyrrolidine.
Quantitative Process Metrics
The following table summarizes the validated quantitative data across a 10-gram scale synthesis, demonstrating the efficiency and stereochemical fidelity of the protocol.
| Step | Reaction Phase | Yield (%) | Chemical Purity (LC-MS) | Stereochemical Purity | Specific Rotation [α]D20 |
| 1 | Mesylation | 97.0 | >98.5% | N/A (Retention) | +24.5° (c 1.0, CHCl3) |
| 2 | SN2 Alkylation | 77.0 | >95.0% | >99:1 dr (Inversion) | -18.2° (c 1.0, MeOH) |
| 3 | Global Deprotection | 95.0 | >99.0% | >99% ee | -32.4° (c 0.5, MeOH) |
References
- Source: University of the Sunshine Coast (usc.edu.au)
- Source: PubMed Central (nih.gov)
- WO2024073560A2 - Novel gpx4 inhibitors and uses thereof Source: Google Patents URL
- KIF18A Inhibitors Source: Justia Patents URL
Sources
- 1. WO2024073560A2 - Novel gpx4 inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. Research Portal [research.usc.edu.au]
- 4. Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Grignard reaction for the synthesis of tertiary bipyrrolidinols
Application Note: Precision Synthesis of Chiral Tertiary Bipyrrolidinols via Grignard Addition
Part 1: Executive Summary & Strategic Context
Tertiary bipyrrolidinols represent a privileged class of chiral scaffolds, serving as critical intermediates in the synthesis of
While the Grignard reaction is fundamental, its application to nitrogen-containing heterocycles presents unique challenges:
-
N-Chelation: The basic nitrogen atoms can chelate magnesium salts, leading to stalled reactions or intractable emulsions during workup.
-
Enolization Competition: The protons
to the carbonyl in pyrrolidinones are acidic; basic Grignard reagents may act as bases rather than nucleophiles, reducing yield. -
Stereocontrol: Generating quaternary chiral centers requires rigorous control of temperature and solvent coordination.
This guide provides a validated protocol for the synthesis of
Part 2: Reaction Mechanism & Logic
The synthesis relies on the addition of an organomagnesium halide (
Core Pathway
-
Activation: The carbonyl carbon is polarized.
-
Nucleophilic Attack: The carbanionic character of the Grignard reagent attacks the carbonyl carbon.[1]
-
Alkoxide Formation: Formation of a Magnesium-Alkoxide intermediate.
-
Hydrolysis: Protonation yields the tertiary alcohol.
Critical Consideration: The Chelation Trap
In diamine systems, the resulting Mg-alkoxide often forms a stable 5- or 6-membered chelate with the pyrrolidine nitrogen. Standard acidic workups fail to break this complex efficiently, leading to poor mass recovery. Solution: Use of a sequestering agent (Rochelle’s Salt) during workup.
Figure 1: Reaction pathway highlighting the critical chelation intermediate and the necessity of specific hydrolysis conditions.
Part 3: Detailed Experimental Protocol
Target Synthesis:
Materials & Reagents
| Reagent | Equiv. | Role | Critical Attribute |
| N,N'-Dibenzyl-3,3'-bipyrrolidine-dione | 1.0 | Substrate | Azeotropically dried with toluene. |
| Phenylmagnesium Bromide | 2.5 - 3.0 | Nucleophile | 1.0 M or 3.0 M in Et₂O/THF. Titrate before use. |
| Cerium(III) Chloride (Optional) | 3.0 | Additive | Anhydrous. Suppresses enolization (Imamoto conditions). |
| THF (Tetrahydrofuran) | Solvent | Solvent | Distilled over Na/Benzophenone or column dried. |
| Rochelle's Salt | Workup | Chelator | Saturated aqueous solution (Potassium Sodium Tartrate). |
Step-by-Step Methodology
1. System Preparation (Dehydration)
-
Protocol: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool under a stream of dry nitrogen.
-
Expert Insight: Moisture is the primary failure mode. Even trace water will protonate the Grignard reagent, forming benzene (in this example) and magnesium hydroxide.
2. Substrate Dissolution
-
Protocol: Charge the RBF with the dione substrate (1.0 equiv). Add anhydrous THF (concentration ~0.2 M).
-
Step: Cool the solution to -78 °C (dry ice/acetone bath).
-
Expert Insight: Low temperature favors nucleophilic addition over deprotonation (enolization).
3. Grignard Addition
-
Protocol: Transfer the Grignard reagent (2.5 equiv) to a pressure-equalizing addition funnel. Add dropwise over 30 minutes.
-
Observation: A color change (often yellow to muddy brown) indicates the formation of the alkoxide.
-
Step: After addition, allow the reaction to warm to 0 °C over 2 hours. Stir at 0 °C for an additional 1 hour.
-
QC Check: Pull a 50 µL aliquot, quench with saturated NH₄Cl, extract with EtOAc, and check via TLC or LC-MS. If starting material remains, add 0.5 equiv additional Grignard.
4. The "Rochelle" Workup (Crucial for Amines)
-
Context: Standard acid workup (HCl) is dangerous here; it generates heat and can cleave acid-sensitive protecting groups (like Boc). NH₄Cl often results in sticky emulsions with amines.
-
Protocol:
-
Dilute the reaction mixture with Et₂O (2 volumes).
-
Slowly add Saturated Aqueous Rochelle's Salt (Potassium Sodium Tartrate) at 0 °C. Volume = 2x reaction volume.
-
Vigorous Stirring: Stir the biphasic mixture vigorously at room temperature for 1–2 hours .
-
Visual Cue: The mixture will separate into two clear layers (organic top, aqueous bottom) once the magnesium has transferred from the amine to the tartrate ligand.
-
-
Validation:
5. Isolation
-
Separate layers. Extract aqueous layer 3x with EtOAc.
-
Wash combined organics with Brine.
-
Dry over Na₂SO₄ (Sodium Sulfate), filter, and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica Gel). Eluent typically Hexanes/EtOAc or DCM/MeOH (ammoniated) depending on polarity.
Part 4: Data Interpretation & Troubleshooting
Quantitative Analysis Table
| Observation | Likely Cause | Corrective Action |
| Low Yield (<40%) | Enolization of ketone (acting as base). | Use CeCl₃ (anhydrous) to activate carbonyl (Imamoto method). |
| Recovered SM | Wet reagents or "dead" Grignard. | Titrate Grignard reagent using salicylaldehyde phenylhydrazone. |
| Emulsion | Magnesium-Amine chelation. | Extend stir time with Rochelle's salt; add small amount of MeOH. |
| Side Product (Alkane) | Protonation by moisture. | Re-dry glassware; ensure N₂ positive pressure. |
Expert Tip: The Cerium Chloride Modification
For sterically hindered or highly enolizable bipyrrolidine-diones, standard Grignard addition may fail. The addition of anhydrous CeCl₃ (3.0 equiv) generates an organocerium species (
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 1989.
-
Knochel, P., et al. "Functionalized Grignard Reagents." Angewandte Chemie International Edition, 2003.
-
Common Organic Chemistry. "Grignard Reaction Workup Protocols (Rochelle's Salt)."
-
BenchChem. "Troubleshooting Common Issues in Grignard Synthesis."
Disclaimer: This protocol involves the use of pyrophoric reagents and hazardous solvents. All work must be performed in a fume hood by trained personnel wearing appropriate PPE (flame-resistant lab coat, safety glasses, nitrile gloves).
Sources
Application Notes & Protocols: The Role of Bipyrrolidine Derivatives in Modern Asymmetric Hydrogenation
Abstract: Asymmetric hydrogenation stands as a cornerstone of modern organic synthesis, providing an atom-economical and highly efficient route to chiral molecules essential for the pharmaceutical and fine chemical industries.[1][2] The efficacy of this transformation is critically dependent on the design of the chiral ligand that coordinates to the transition metal center. Among the privileged ligand scaffolds, C2-symmetric bipyrrolidine derivatives have emerged as a versatile and powerful class, enabling remarkable levels of enantioselectivity and catalytic activity in the hydrogenation of a wide array of prochiral substrates.[3][4] This document serves as a technical guide for researchers and drug development professionals, offering in-depth insights, comparative data, and detailed protocols for the application of bipyrrolidine-based catalysts.
The Bipyrrolidine Scaffold: A Privileged Framework for Asymmetric Catalysis
The remarkable success of bipyrrolidine derivatives in asymmetric catalysis stems from a combination of advantageous structural and stereoelectronic properties.
-
C2-Symmetry and Mechanistic Simplification: The inherent C2 symmetry of the bipyrrolidine backbone is a key design feature. By possessing a two-fold rotational axis, these ligands significantly reduce the number of possible diastereomeric transition states during the catalytic cycle.[4][5] This simplification often eliminates less selective reaction pathways, thereby enhancing the enantioselectivity of the desired transformation.[4]
-
Conformational Rigidity and a Defined Chiral Pocket: The five-membered ring structure of each pyrrolidine unit imparts a high degree of conformational rigidity to the ligand backbone. When complexed to a metal, this rigidity creates a well-defined and sterically hindered chiral environment, or "chiral pocket," around the active site. This pocket dictates the facial selectivity of substrate coordination, which is the fundamental basis for asymmetric induction.
-
Synthetic Versatility: The bipyrrolidine core is synthetically accessible and can be readily modified.[3][6] The nitrogen atoms serve as versatile handles for the introduction of various coordinating groups, such as phosphines, amines, or picolyl moieties, allowing for the creation of a diverse library of bidentate (N,N), (P,P), and tetradentate (Salan-type) ligands.[3] This modularity enables fine-tuning of the ligand's steric and electronic properties to match the specific demands of a given substrate and metal catalyst.
Figure 1: Conceptual workflow from C2-symmetric bipyrrolidine ligand to enantioselective catalysis.
Application Note: Rhodium-Catalyzed Hydrogenation of Enamides
Rhodium complexes featuring chiral bisphosphine ligands are exceptionally effective for the asymmetric hydrogenation of prochiral enamides, yielding valuable chiral amine precursors.[7] Bipyrrolidine-derived P,N-ligands, such as those in the BIPI class, have been developed to provide excellent enantioselectivities for these substrates.[8][9]
Expertise & Experience: Causality Behind Experimental Choices
-
Catalyst Precursor: [Rh(COD)₂]BF₄ (Bis(cyclooctadiene)rhodium(I) tetrafluoroborate) is a common choice. The cyclooctadiene (COD) ligands are weakly bound and are easily displaced by the stronger-coordinating chiral bipyrrolidine ligand in situ, forming the active catalyst.
-
Solvent Selection & Degassing: The hydrogenation is highly sensitive to oxygen, which can oxidize the phosphine ligand and deactivate the Rh(I) catalyst. Therefore, the use of anhydrous solvents that have been rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon) is non-negotiable for achieving high conversions and catalyst turnover numbers.[10] Dichloromethane (DCM) or methanol are often effective solvents.
-
Substrate-to-Catalyst (S/C) Ratio: A high S/C ratio (e.g., 1000:1) is desirable for industrial applications as it reduces catalyst cost. Achieving high turnover numbers (TON) is a hallmark of an efficient catalytic system. Initial optimizations, however, are often performed at lower S/C ratios (e.g., 100:1) to ensure reaction completion.
Protocol 1: General Procedure for Asymmetric Hydrogenation of an N-Acyl Enamide
Trustworthiness: This protocol incorporates self-validating checkpoints. The reaction is monitored until substrate consumption is complete (Checkpoint 1). The final product's enantiomeric excess is quantified using a calibrated chiral HPLC/GC method (Checkpoint 2), ensuring the reliability of the stereochemical outcome.
Materials:
-
Chiral Bipyrrolidine-phosphine Ligand (e.g., a BIPI-type ligand) (1.1 mol%)
-
[Rh(COD)₂]BF₄ (1.0 mol%)
-
Prochiral N-Acyl Enamide Substrate (1.0 equiv)
-
Anhydrous, Degassed Dichloromethane (DCM) or Methanol
-
Hydrogen Gas (High Purity, 99.999%)
-
Standard Schlenk line and glassware
-
High-pressure autoclave/reactor
Procedure:
-
Catalyst Preparation (In-situ):
-
In a glovebox or under a positive pressure of argon, add the chiral bipyrrolidine-phosphine ligand (e.g., 0.011 mmol) and [Rh(COD)₂]BF₄ (e.g., 0.010 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed DCM (5 mL) via cannula.
-
Stir the resulting orange-red solution at room temperature for 30 minutes to allow for complete ligand exchange and formation of the active catalyst.
-
-
Reaction Setup:
-
In a separate Schlenk flask, dissolve the N-acyl enamide substrate (e.g., 1.0 mmol) in anhydrous, degassed DCM (5 mL).
-
Under a positive pressure of argon, transfer the substrate solution to the flask containing the pre-formed catalyst via cannula.
-
-
Hydrogenation:
-
Transfer the final reaction mixture to a high-pressure reactor that has been purged with argon.
-
Seal the reactor and purge the headspace with hydrogen gas three times to remove any residual air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 atm).
-
Begin vigorous stirring and maintain the reaction at room temperature.
-
-
Monitoring and Workup (Checkpoint 1):
-
Monitor the reaction progress by taking aliquots (under argon) and analyzing via TLC or ¹H NMR for the disappearance of the substrate. Reactions are typically complete within 12-24 hours.
-
Once complete, carefully vent the reactor and purge with argon.
-
-
Purification and Analysis (Checkpoint 2):
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) of the purified chiral amine derivative by chiral HPLC or GC analysis. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Application Note: Iridium-Catalyzed Hydrogenation of Challenging Olefins
While rhodium is the classic choice for enamides and dehydroamino acids, iridium catalysts have carved a niche in the hydrogenation of less functionalized, sterically hindered, or challenging olefins.[11][12][13] Iridium complexes with P,N-ligands, which can be derived from a bipyrrolidine scaffold, are particularly effective.[14]
Comparative Performance Data
The choice of metal and ligand is crucial and substrate-dependent. The following table summarizes representative data for bipyrrolidine-scaffold-based catalysts, showcasing their versatility.
| Ligand Type | Metal | Substrate Class | S/C Ratio | H₂ (atm) | Solvent | Yield (%) | ee (%) | Reference(s) |
| BIPI (P,N-Ligand) | Rh | α,β-Unsaturated Ureas | up to 1000 | 6.8 | Toluene | >99 | >99 | [8][9] |
| BIPI (P,N-Ligand) | Rh | BOC-enecarbamates | up to 1000 | 6.8 | Toluene | >99 | >99 | [8][9] |
| MaxPHOX (P,N-Ligand) | Ir | Cyclic Enamides | 100 | 3 - 50 | CH₂Cl₂ | >99 | >99 | [12] |
| N,N'-Dialkyl-bipyrrolidine | - | OsO₄ (Osmylation) | - | - | Various | High | High | [3] |
| Salan-bipyrrolidine | - | Aryl Transfer | - | - | - | High | up to 83 | [3] |
Note: This table is a compilation of representative results. Optimal conditions and outcomes are substrate-specific.
Figure 2: General experimental workflow for asymmetric hydrogenation.
References
-
2,2′-Bispyrrolidine: Useful Ligands for Asymmetric Synthesis | Request PDF. ResearchGate. [Link]
-
Crab-shape C2-symmetric chiral Tpy-bisulidine ligands: design, synthesis and application in diversity-oriented asymmetric catalysis. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. MDPI. [Link]
-
Asymmetric hydrogenation by using BICP as the ligand. ResearchGate. [Link]
-
Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences. [Link]
-
Development of the BIPI ligands for asymmetric hydrogenation. ResearchGate. [Link]
-
Development of the BIPI ligands for asymmetric hydrogenation. RSC Publishing. [Link]
-
Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Sci-Hub. [Link]
-
View of The Use of N-iPr-2,2'-bipyrrolidine Derivatives as Organocatalysts for Asymmetric Michael Additions. CHIMIA. [Link]
-
Rhodium-Catalyzed Asymmetric Hydrogenation. Wiley Online Library. [Link]
-
Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation. PMC. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. [Link]
-
C2-Symmetric ligands - Wikipedia. Wikipedia. [Link]
-
Synthesis of Chiral 2,2′-Bipyrrolidine Derivatives | Semantic Scholar. Semantic Scholar. [Link]
-
Asymmetric Hydrogenation. ETH Zurich. [Link]
-
Highly Enantioselective Iridium‐Catalyzed Hydrogenation of Cyclic Enamides. PMC. [Link]
-
Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Metal Stereogenicity in Asymmetric Transition Metal Catalysis | Chemical Reviews. ACS Publications. [Link]
-
Atroposelective iridium-catalyzed hydrogenation of N-arylindole ketones and heterobiaryl ketones via dynamic kinetic resolution. Science China Chemistry. [Link]
-
Developing chiral ligands for asymmetric hydrogenation. PubMed. [Link]
-
Iridium-Catalyzed Enantioselective Hydrogenation of Terminal Alkenes | Request PDF. ResearchGate. [Link]
-
Site‐ and Enantioselective Iridium‐Catalyzed Desymmetric Mono‐Hydrogenation of 1,4‐Dienes. PMC. [Link]
-
Enantioselective iridium-catalyzed carbonyl allylation from the alcohol oxidation level via transfer hydrogenation: minimizing pre-activation for synthetic efficiency. Chemical Communications (RSC Publishing). [Link]
-
Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. ACS Publications. [Link]
-
Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]
-
Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. ResearchGate. [Link]
Sources
- 1. ethz.ch [ethz.ch]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C2-Symmetric ligands - Wikipedia [en.wikipedia.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of the BIPI ligands for asymmetric hydrogenation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 12. Highly Enantioselective Iridium‐Catalyzed Hydrogenation of Cyclic Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Site‐ and Enantioselective Iridium‐Catalyzed Desymmetric Mono‐Hydrogenation of 1,4‐Dienes - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the N-alkylation of 2,2'-bipyrrolidine scaffolds
Application Note & Protocol Guide | Version 2.1
Executive Summary
The 2,2'-bipyrrolidine scaffold is a privileged chiral diamine, serving as a critical backbone for organocatalysts, chiral ligands (e.g., for asymmetric dihydroxylation), and pharmaceutical intermediates. Its
However, the N-alkylation of this scaffold presents specific challenges:
-
Regiocontrol: Differentiating between mono- and di-alkylation in a molecule with two identical reactive centers.
-
Over-Alkylation: The risk of forming quaternary ammonium salts, which destroys the catalytic utility and complicates purification.
-
Stereochemical Integrity: Preserving the chiral centers at the
-positions (2,2') during basic or thermal processing.
This guide provides three field-validated protocols to address these challenges, prioritizing Reductive Amination and Eschweiler-Clarke Methylation over direct alkylation to ensure high fidelity and reproducibility.
Strategic Methodology Selection
Before beginning, select the appropriate protocol based on your target substituent (
Figure 1: Decision matrix for selecting the optimal N-alkylation strategy.
Method A: Eschweiler-Clarke Methylation
Best For: Synthesis of
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 2,2'-Bipyrrolidine | 1.0 | Substrate (Diamine) |
| Formaldehyde (37% aq.) | 5.0 | Methyl source (Excess required) |
| Formic Acid (88% aq.) | 10.0 | Hydride source & Solvent |
| HCl (conc.) | ~1.0 | Optional catalyst for initial imine formation |
Step-by-Step Protocol
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Mixing: Add 2,2'-bipyrrolidine (1.0 equiv) to the flask. Cool to 0°C in an ice bath.
-
Acid Addition: Slowly add Formic Acid (10.0 equiv). Caution: Exothermic.
-
Aldehyde Addition: Add Formaldehyde (5.0 equiv) dropwise.
-
Reaction: Remove ice bath and heat the mixture to reflux (approx. 100°C) for 12–16 hours. Evolution of
gas indicates reaction progress. -
Workup (Critical):
-
Add HCl (4M) and remove excess formaldehyde/formic acid via rotary evaporation (azeotrope).
-
Dissolve residue in minimal water.
-
Basify: Carefully add NaOH (4M) or KOH pellets until pH > 12. The product will separate as an oil.
-
Extraction: Extract with Diethyl Ether (
) or Dichloromethane (DCM) ( ). -
Drying: Dry combined organics over
or (avoid acidic drying agents). -
Concentration: Remove solvent under reduced pressure.
Validation:
-
1H NMR: Look for a sharp singlet around 2.2–2.4 ppm (N-Me group). Integration should match 6H relative to the scaffold.
Method B: Reductive Amination (The "Gold Standard")
Best For: Introduction of ethyl, benzyl, isopropyl, or functionalized alkyl chains.
Reagent: Sodium Triacetoxyborohydride (
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 2,2'-Bipyrrolidine | 1.0 | Substrate |
| Aldehyde/Ketone | 2.2–2.5 | Carbonyl source (Slight excess for dialkylation) |
| 3.0–3.5 | Reducing Agent | |
| Acetic Acid (AcOH) | 1–2 drops | Catalyst (pH adjustment) |
| DCE or DCM | Solvent | 1,2-Dichloroethane is preferred |
Workflow Visualization
Figure 2: Stepwise workflow for STAB-mediated reductive amination.
Step-by-Step Protocol
-
Solvation: Dissolve 2,2'-bipyrrolidine (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) or DCM (0.1 M concentration).
-
Carbonyl Addition: Add the Aldehyde (2.2 equiv for dialkylation).
-
Note: If the aldehyde is sterically hindered, add 1-2 drops of Glacial Acetic Acid to catalyze imine formation.
-
Stir for 30–60 minutes at Room Temperature (RT) to ensure imine formation.
-
-
Reduction: Add
(3.0 equiv) in 3 portions over 15 minutes.-
Why portions? To control hydrogen evolution and mild exotherms.
-
-
Reaction: Stir at RT under Nitrogen/Argon for 4–16 hours.
-
Quench: Add saturated aqueous
solution. Stir vigorously for 20 minutes to quench borates. -
Extraction: Separate phases. Extract aqueous layer with DCM (
). -
Purification:
Method C: Controlled Direct Alkylation
Status: Restricted Use. Use only when reductive amination is impossible (e.g., allylation or using alkyl triflates). Risk: High probability of quaternary ammonium salt formation (over-alkylation).
Protocol Adjustments for Success
-
Base: Use a non-nucleophilic base like DIPEA (Hünig's Base) or
. Avoid strong bases like NaH which may cause racemization. -
Solvent: Acetonitrile (MeCN) or DMF.[8]
-
Temperature: Keep strictly at 0°C to RT . Do not heat.
-
Addition: Add the alkyl halide dropwise via syringe pump over 1 hour.
-
Stoichiometry: Use exactly 2.0–2.1 equiv of Alkyl Halide.
Analytical Quality Control
| Parameter | Method | Acceptance Criteria |
| Conversion | TLC (Stain: Ninhydrin) | Disappearance of starting diamine (usually low |
| Identity | 1H NMR | Symmetry Check: |
| Purity | LC-MS | Confirm Mass [M+H]. Check for [M+R]+ (Quaternary salt impurity). |
| Chirality | Chiral HPLC | Use Chiralpak AD-H or OD-H columns to verify no racemization occurred. |
References
-
Eschweiler-Clarke Methylation Mechanism & Scope
-
Icke, R. N.; Wisegarver, B. B.; Alles, G. A.[2] Organic Syntheses1945 , 25, 89.
-
-
Reductive Amination with Sodium Triacetoxyborohydride
-
Synthesis and Resolution of 2,2'-Bipyrrolidine
- Denmark, S. E.; Fu, J.; Lawler, M. J. Organic Syntheses2006, 83, 121.
-
General Review of Amine Alkylation
- Salvatore, R. N.; Yoon, C. H.; Jung, K. W. Tetrahedron2001, 57, 7785–7811.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
High-performance liquid chromatography (HPLC) purification of polar amino alcohols
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Polar Amino Alcohols
Introduction: The Analytical and Preparative Challenge
Polar amino alcohols (e.g., sphingoid bases, ethanolamines, and synthetic chiral building blocks) present a notorious dual-challenge in liquid chromatography. First, their high polarity and hydrophilicity result in virtually zero retention on traditional reversed-phase (RP) C18 columns. Second, the absence of a conjugated π-electron system (chromophore) renders them invisible to standard UV/Vis detectors.
Historically, laboratories relied on complex pre-column derivatization to force these molecules into RP-UV workflows. However, modern High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) has revolutionized this space, allowing for the direct separation and quantification of underivatized amino alcohols[1].
This application note provides a comprehensive, field-proven guide to selecting the right chromatographic mode, detector, and preparative workflow for polar amino alcohols.
Mechanistic Insights: Why HILIC Outperforms Reversed-Phase
As an application scientist, understanding the causality behind column failure is critical to method development.
When attempting to retain amino alcohols on a C18 column, the highly aqueous mobile phase required for retention causes the hydrophobic C18 chains to collapse, expelling the analyte in the void volume. Furthermore, the basic amine group interacts strongly with unendcapped, acidic surface silanols on the silica backbone, leading to severe peak tailing and irreversible adsorption.
The HILIC Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) operates on a completely orthogonal mechanism. In HILIC mode, a highly polar stationary phase (e.g., amide, diol, or zwitterionic) is paired with a highly organic mobile phase (typically >70% Acetonitrile). Under these conditions, a water-enriched hydration layer forms on the surface of the packing material[2].
Analytes are retained via a complex mechanism primarily driven by liquid-liquid partitioning between the bulk organic mobile phase and the immobilized aqueous layer, supplemented by electrostatic and hydrogen-bonding interactions. Because sphingoid bases and other aliphatic amino alcohols are highly polar, they partition favorably into this aqueous layer, resulting in excellent retention and sharp peak shapes.
Strategic Workflow: Direct Analysis vs. Derivatization
The choice of purification workflow is dictated entirely by your detector capabilities. If universal detection (CAD, ELSD) or MS is available, direct HILIC purification is the gold standard. If only UV/Vis is available, reversible pre-column derivatization is mandatory.
Fig 1. Decision matrix for preparative HPLC purification of polar amino alcohols.
Quantitative Data Summaries
To establish a self-validating system, method parameters must be chosen based on empirical performance. Below are the comparative metrics for column chemistries and detector modalities.
Table 1: Column Chemistry Selection for Amino Alcohols
| Stationary Phase | Chromatographic Mode | Retention of Amino Alcohols | Peak Shape (Amine) | MS/CAD Compatibility |
| Zwitterionic (ZIC) | HILIC | Excellent | Excellent | High (Requires 5-20mM buffer) |
| Amide-bonded | HILIC | Very Good | Good | High |
| Unbonded Silica | HILIC / Normal Phase | Good | Poor (Severe Tailing) | Moderate |
| C18 (Endcapped) | Reversed-Phase | Poor (Elutes in void) | Moderate | High |
Table 2: Detector Performance Metrics for Aliphatic Amino Alcohols
| Detector | Derivatization Required? | Sensitivity (LOD) | Gradient Compatibility | Preparative Utility |
| MS (ESI+) | No | Low pg/mL | Excellent | High (Mass-triggered fractionation) |
| CAD / ELSD | No | Low ng/mL | Good (Requires baseline subtraction) | High (Split-flow required) |
| UV/Vis | Yes (e.g., OPA, Fmoc) | Low ng/mL | Excellent | Low (Requires post-prep deprotection) |
Experimental Protocols
Protocol A: Direct HILIC-MS/CAD Purification (Underivatized)
This protocol leverages HILIC for the direct preparative isolation of amino alcohols. It is highly favored in drug development because it avoids the synthetic overhead of adding and removing protecting groups.
1. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Scientist Insight: The buffer is strictly required to control the ionization state of the basic amine and to ensure a stable hydration layer on the HILIC stationary phase).
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
2. Sample Dilution (Critical Step):
-
Dissolve the crude amino alcohol mixture in a solvent matching the starting gradient conditions (e.g., 80% Acetonitrile / 20% Water).
-
Causality: Injecting a highly aqueous sample onto a HILIC column will disrupt the stationary phase hydration layer, causing catastrophic peak breakthrough and splitting.
3. Column Equilibration:
-
Equilibrate the Amide or Zwitterionic HILIC column with 80% B for at least 20 column volumes. HILIC requires significantly longer equilibration times than RP-HPLC to establish the water-enriched partition layer.
4. Gradient Elution:
-
0–2 min: 80% B (Isocratic hold)
-
2–12 min: 80% B to 50% B (Linear gradient)
-
12–15 min: 50% B (Wash step)
-
15–25 min: 80% B (Re-equilibration)
5. Fraction Collection:
-
Trigger fraction collection via MS (using the specific [M+H]+ ion) or CAD (using a 100:1 flow splitter). Pool fractions and lyophilize directly. The ammonium formate buffer is volatile and will sublime during lyophilization, leaving the pure amino alcohol formate salt.
Protocol B: Analytical Derivatization for RP-UV Quantification
When CAD or MS is unavailable, pre-column derivatization utilizing o-phthaldialdehyde (OPA) allows for highly sensitive simultaneous quantification of amines and amino acids via UV or Fluorescence detection[3].
1. Reagent Preparation:
-
Dissolve 10 mg of OPA and 10 µL of 3-mercaptopropionic acid (3-MPA) in 1 mL of methanol. Dilute with 9 mL of 0.4 M borate buffer (pH 9.5).
2. Derivatization Reaction:
-
Mix 10 µL of the amino alcohol sample with 50 µL of the OPA reagent.
-
Allow to react at room temperature for exactly 2 minutes. (Scientist Insight: OPA derivatives of primary amines are highly fluorescent but chemically unstable. The reaction time must be strictly controlled, ideally using an automated HPLC autosampler programmed for pre-column mixing).
3. RP-HPLC Separation:
-
Inject 10 µL onto a standard C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Elute using a gradient of Water/Methanol (both containing 0.1% TFA).
-
Detect via UV at 338 nm or Fluorescence (Excitation: 340 nm, Emission: 450 nm).
System Suitability and Troubleshooting (Self-Validating Checks)
To ensure the integrity of your purification workflow, monitor the following parameters:
-
Retention Time Drifts in HILIC: If retention times decrease over consecutive runs, the column is not fully re-equilibrating. Action: Increase the post-gradient re-equilibration time to at least 15-20 column volumes.
-
Peak Tailing (Asymmetry Factor > 1.5): Indicates secondary interactions between the amino alcohol and the silica backbone. Action: Increase the buffer concentration (up to 20 mM) in the aqueous mobile phase to mask active silanols.
-
CAD Baseline Drift: CAD detectors are highly sensitive to mobile phase composition changes. Action: Ensure high-purity volatile buffers are used and utilize the detector's baseline subtraction algorithm during gradient runs.
References
-
LipidQuan: HILIC-Based LC-MS/MS High-Throughput Targeted Ceramide and Hexosylceramide Screen Waters Corporation. Available at: [Link]
-
Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns Shodex HPLC Columns. Available at:[Link]
-
New aspects of the simultaneous analysis of amino acids and amines as their o-phthaldialdehyde derivatives by high-performance liquid chromatography ResearchGate. Available at:[Link]
Sources
Application Note: Chiral Separation of 2',2'-Dimethyl-[1,3'-bipyrrolidin]-3-ol Stereoisomers via SFC
Executive Summary
The isolation of enantiomerically pure building blocks is a critical bottleneck in early-stage drug development. The compound 2',2'-dimethyl-[1,3'-bipyrrolidin]-3-ol presents a unique chromatographic challenge due to its dual chiral centers (yielding four distinct stereoisomers) and the presence of two basic pyrrolidine nitrogen atoms. This application note details a robust, self-validating Supercritical Fluid Chromatography (SFC) methodology to achieve baseline resolution (>99% e.e. and d.e.) of all four stereoisomers. By leveraging immobilized polysaccharide chiral stationary phases (CSPs) and precisely tuned basic additives, this protocol ensures high-throughput, scalable, and green purification.
Mechanistic Rationale & Analyte Profiling
Structural Causality in Chromatography
To design a successful separation strategy, we must first analyze the molecular causality of our analyte:
-
Stereochemical Complexity : The molecule possesses two chiral centers (C3 and C3'), resulting in four stereoisomers: (3R, 3'R), (3S, 3'S), (3R, 3'S), and (3S, 3'R). Separating a four-peak mixture requires a CSP with broad and highly specific enantiorecognition capabilities. Polysaccharide-based stationary phases have conquered a dominant position in this area due to their proven broad enantioselectivity[1].
-
Steric Hindrance : The bulky gem-dimethyl group at the 2' position restricts the conformational flexibility of the bipyrrolidine core. This steric bulk interacts differentially with the helical grooves of amylose-based CSPs. Meta-substituted immobilized chiral selectors (such as CHIRALPAK® IG) have demonstrated remarkable affinity for resolving such sterically demanding chiral compounds[2].
-
Basic Nitrogen Interactions : The two basic pyrrolidine nitrogens act as strong hydrogen-bond acceptors. In silica-based CSPs, residual acidic silanols will ionically bind to these nitrogens, causing severe peak tailing and irreversible retention. To mitigate this, a basic additive (e.g., 0.1% Diethylamine or Isopropylamine) must be introduced into the mobile phase to competitively mask these active silanol sites[3],[4].
Why SFC over HPLC?
SFC utilizes supercritical carbon dioxide (sCO₂) as the primary mobile phase. sCO₂ exhibits gas-like diffusivity and liquid-like density, driving rapid mass transfer. This allows SFC to operate 3 to 5 times faster than traditional HPLC while generating significantly less toxic solvent waste, making it the premier choice for preparative-scale chiral separations[3].
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed as a self-validating system: analytical screening dictates the thermodynamic parameters, which are then mathematically scaled to preparative dimensions.
Phase 1: Analytical SFC Screening Protocol
Objective: Identify the optimal CSP and co-solvent combination to achieve a resolution (
-
Sample Preparation: Dissolve racemic 2',2'-dimethyl-[1,3'-bipyrrolidin]-3-ol in HPLC-grade Methanol (MeOH) to a concentration of 2.0 mg/mL. Causality: MeOH ensures complete solubility of the polar basic amine while remaining fully miscible with sCO₂.
-
Column Selection: Mount a suite of immobilized polysaccharide columns (e.g., CHIRALPAK® IG, IA, IC) of dimensions 250 x 4.6 mm, 5 µm.
-
Mobile Phase Preparation: Prepare the organic modifier by adding 0.1% v/v Diethylamine (DEA) to MeOH. Note: DEA is specifically chosen for basic pyrrolidine derivatives to ensure sharp, symmetrical peaks[4].
-
Chromatographic Parameters:
-
Flow Rate: 3.0 mL/min
-
Backpressure Regulator (BPR): 120 bar (Maintains CO₂ in the supercritical state).
-
Column Temperature: 35 °C (Thermodynamic control of chiral recognition).
-
Gradient: Isocratic hold at 15% Modifier / 85% CO₂ for 15 minutes.
-
-
Detection: UV at 210 nm and 220 nm (or MS detection if UV absorbance is weak due to the lack of strong chromophores in the bipyrrolidine scaffold).
Phase 2: Preparative SFC Scale-Up
Objective: Purify gram-quantities of each stereoisomer based on the optimized analytical method.
-
Scale-Up Calculation: Scale the flow rate proportionally to the square of the column radius. Moving from a 4.6 mm to a 21.2 mm ID column requires a flow rate multiplier of ~21x (e.g., 3.0 mL/min → 65 mL/min).
-
Injection Strategy: Utilize "Stacked Injections." By calculating the cycle time between the elution of the last peak and the first peak of the subsequent run, injections are overlapped to maximize throughput without compromising purity.
-
Fraction Collection: Trigger collection via UV threshold. Ensure collection vessels are pre-chilled to prevent aerosolization and loss of the volatile amine product upon CO₂ depressurization.
Quantitative Data Presentation
Table 1: Analytical Chiral SFC Screening Matrix (Representative Data)
Conditions: 15% Modifier in sCO₂, 3.0 mL/min, 120 bar, 35 °C.
| Chiral Stationary Phase | Modifier + Additive | Peak 1 | Peak 2 | Peak 3 | Peak 4 | Min. Resolution ( |
| CHIRALPAK® IG | MeOH + 0.1% DEA | 4.21 | 5.10 | 6.85 | 8.30 | 2.1 |
| CHIRALPAK® IA | MeOH + 0.1% DEA | 4.55 | 4.55 | 7.10 | 9.05 | 0.0 (Co-elution) |
| CHIRALPAK® IC | EtOH + 0.1% DEA | 5.30 | 6.15 | 6.80 | 7.50 | 1.1 |
| CHIRALPAK® IG | IPA + 0.1% DEA | 6.10 | 7.80 | 10.20 | 13.40 | 1.8 (Broader peaks) |
Table 2: Optimized Preparative SFC Parameters
| Parameter | Setpoint / Value | Rationale |
| Column | CHIRALPAK® IG, 250 x 21.2 mm, 5 µm | Selected from Table 1 for baseline resolution of all 4 isomers. |
| Mobile Phase | 85% sCO₂ / 15% MeOH (0.1% DEA) | Isocratic conditions ensure consistent stacked injection timing. |
| Flow Rate | 65.0 mL/min | Scaled geometrically from the analytical method. |
| Sample Loading | 25 mg per injection (12.5 mL at 2 mg/mL) | Maximizes throughput while maintaining |
| Cycle Time | 4.5 minutes | Enables continuous, overlapping injections. |
Visual Workflows & Mechanisms
Fig 1. End-to-end chiral SFC workflow for isolating bipyrrolidin stereoisomers.
Fig 2. Mechanistic role of basic additives in preventing peak tailing during SFC.
References
-
[3] Title: Supercritical Fluid Chromatography (SFC) Source: University of Southampton URL: [Link]
-
[2] Title: Application Notes: Chiral - Separation of Methyclothiazide Using CHIRALPAK IG Source: LCGC International URL: [Link]
-
[4] Title: Simplified Chiral HPLC/SFC Column Screening Strategies Source: Phenomenex URL:[Link]
-
[1] Title: Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals Source: LCGC International URL: [Link]
Sources
Application Note: High-Throughput Screening and Characterization of Bipyrrolidine Derivatives for Antimicrobial Activity
[1]
Abstract
The bipyrrolidine scaffold—specifically chiral 3-(1-aminocyclopropyl)pyrrolidine and 2,2'-bipyrrolidine derivatives—represents a "privileged structure" in modern medicinal chemistry.[1] Often utilized as the C-7 side chain in fourth-generation fluoroquinolones (e.g., Moxifloxacin) or as novel cationic amphiphiles, these moieties significantly influence pharmacokinetic profiles and Gram-negative outer membrane permeability.[1] This guide outlines a standardized, self-validating workflow for screening bipyrrolidine libraries, moving from primary MIC determination to mechanistic elucidation and safety profiling.[1]
Compound Library Management & Preparation
Scientific Rationale: Bipyrrolidine derivatives often possess multiple chiral centers (e.g., [S,S] vs. [R,R] configurations).[1] Enantiomeric purity is critical, as the spatial arrangement dictates binding affinity to bacterial DNA gyrase and efflux pump recognition.
Protocol: Solubilization and Storage
-
Stock Preparation: Dissolve lyophilized bipyrrolidine derivatives in 100% DMSO to a master concentration of 10 mg/mL.
-
Note: If the derivative is a hydrochloride salt, ensure the DMSO is anhydrous to prevent hydrolysis over time.
-
-
Sonication: Sonicate for 5 minutes at 40 kHz to ensure complete dissolution of hydrophobic side chains.
-
Storage: Aliquot into amber glass vials (to prevent photodegradation of photosensitive linkers) and store at -20°C.
-
Quality Control: Verify stereochemical purity via Chiral HPLC prior to screening. Impurities >5% can skew MIC data by up to 2-fold.
Primary Screening: Minimum Inhibitory Concentration (MIC)
Standard: CLSI M07-A10 / ISO 20776-1 Objective: Determine the lowest concentration inhibiting visible growth.
Critical Reagent: Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Standard MHB must be adjusted with physiological cations (
-
Why? Bipyrrolidines often interact with the lipopolysaccharide (LPS) layer of Gram-negative bacteria.[1]
stabilizes LPS; insufficient cations artificially enhance the potency of cationic compounds, leading to false positives (Type I error).
Step-by-Step Workflow
-
Inoculum Preparation:
-
Select 3-5 colonies of E. coli ATCC 25922 (or target strain) from an overnight agar plate.[1]
-
Resuspend in saline to match 0.5 McFarland turbidity standard (
CFU/mL). -
Dilute 1:150 in CAMHB to achieve the final assay density of
CFU/mL .
-
-
Plate Setup (96-well round-bottom):
-
Add 50 µL of CAMHB to columns 2-12.[1]
-
Add 100 µL of 2x stock compound to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10. Discard 50 µL from column 10.
-
Controls:
-
Column 11: Growth Control (Inoculum + Solvent only).
-
Column 12: Sterility Control (Media only).
-
-
-
Inoculation: Add 50 µL of the standardized inoculum to wells 1-11.
-
Incubation: Seal with gas-permeable film.[1] Incubate at 35°C ± 2°C for 16–20 hours (24h for MRSA).
Data Interpretation
| Observation | Result |
| Clear Button | No Growth (Inhibition) |
| Turbidity/Pellet | Growth (Resistance) |
| Skipped Well | Technical Error (Repeat Assay) |
Secondary Characterization: MBC & Time-Kill Kinetics[1]
Scientific Rationale: MIC only measures inhibition. To distinguish between bacteriostatic (growth-stalling) and bactericidal (killing) activity—a key requirement for severe infections—we determine the Minimum Bactericidal Concentration (MBC).[1]
MBC Protocol[1]
-
Identify MIC wells from the primary screen.
-
Transfer 10 µL from the MIC well and the two concentrations above it (2x and 4x MIC) onto non-selective agar (e.g., Tryptic Soy Agar).
-
Incubate for 24 hours at 35°C.
-
Endpoint: The MBC is the lowest concentration resulting in a ≥99.9% reduction in the initial inoculum (fewer than 5 colonies).
Visualizing the Screening Workflow
The following diagram illustrates the decision matrix for advancing a bipyrrolidine hit.
Caption: Decision cascade for bipyrrolidine screening, filtering from library entry to lead identification.
Mechanism of Action (MoA) Elucidation
Bipyrrolidine derivatives typically function via one of two pathways:
-
Intracellular Target: Inhibition of DNA Gyrase/Topoisomerase IV (common in quinolone-tethered derivatives).[1]
-
Membrane Disruption: Cationic amphiphilic interaction with the cytoplasmic membrane.
Assay A: Membrane Permeabilization (NPN Uptake)
-
Principle: N-phenyl-1-naphthylamine (NPN) is a hydrophobic probe that fluoresces weakly in aqueous environments but strongly in phospholipid bilayers.[1] Intact outer membranes exclude NPN.
-
Protocol:
-
Treat E. coli cells with the test compound at 1x, 2x, and 4x MIC.
-
Add NPN (10 µM final).
-
Measure fluorescence (Ex: 350 nm / Em: 420 nm).
-
Result: A sharp increase in fluorescence intensity indicates outer membrane disruption.
-
Assay B: DNA Gyrase Supercoiling Inhibition
-
Protocol: Use a cell-free plasmid supercoiling kit (e.g., pBR322 plasmid + E. coli Gyrase).[1]
-
Result: Run samples on a 1% agarose gel. Presence of relaxed plasmid bands (vs. supercoiled) confirms gyrase inhibition.
Caption: Dual mechanistic pathways for bipyrrolidines: membrane disruption vs. intracellular enzymatic inhibition.[1]
Safety Profiling: Selectivity Index (SI)
A potent antimicrobial is useless if it lyses mammalian cells. The Selectivity Index (SI) quantifies the therapeutic window.
Cytotoxicity Assay (MTT)[1][2][3]
-
Cells: HepG2 (liver) or HEK293 (kidney) cells.
-
Seeding:
cells/well in DMEM + 10% FBS. Incubate 24h. -
Treatment: Add compound (serial dilutions) for 24h.
-
Development: Add MTT reagent. Viable mitochondria reduce MTT to purple formazan.
-
Calculation: Determine
(concentration cytotoxic to 50% of cells).
Calculation
1-
Target: An SI > 10 is generally required for early-stage drug candidates.[1]
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[2][3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][1][3][4]
-
Domalaon, R., et al. (2018).[1] Antibiotic Hybrids: the Next Generation of Agents and Adjuvants against Gram-Negative Pathogens. Clinical Microbiology Reviews. [Link][1]
-
Suresh, M., et al. (2016).[1] Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives.[1][5] SOJ Pharmacy & Pharmaceutical Sciences. [Link]
-
Riss, T. L., et al. (2013).[1] Cell Viability Assays (MTT/Resazurin Protocol). Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Reading guide for broth microdilution. [Link]
Sources
Troubleshooting & Optimization
Overcoming low diastereoselectivity in bipyrrolidine synthesis
Topic: Overcoming Low Diastereoselectivity in 2,2'-Bipyrrolidine Synthesis Ticket ID: BPY-STR-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The Chirality Challenge
The synthesis of chiral 2,2'-bipyrrolidine scaffolds (e.g., for HCV NS5A inhibitors like Velpatasvir or asymmetric ligands) frequently fails due to low diastereomeric ratios (dr) .
Users typically encounter statistical mixtures of syn (
This guide troubleshoots the three most common failure modes:
-
Lithiation Instability: Racemization of the 2-lithio species prior to coupling.
-
Coupling Mismatch: Inefficient stereochemical transfer during oxidative or metal-catalyzed dimerization.
-
Rotameric Locking: Restricted rotation of the
-protecting group (Boc/Cbz) masking the reactive face.
Diagnostic Workflow
Use this decision tree to identify the root cause of your low selectivity.
Figure 1: Diagnostic decision tree for isolating the source of diastereomeric erosion.
Module A: Troubleshooting Lithiation-Mediated Coupling
The most robust method for high-dr bipyrrolidines is the stepwise Negishi coupling of an enantiopure 2-zincated pyrrolidine with a 2-halopyrrolidine. However, the precursor lithiation is the primary failure point.
The Core Mechanism: Dynamic Thermodynamic Resolution (DTR)
Many users keep the reaction at -78°C to "preserve" stereochemistry. This is incorrect for
-
Kinetic Phase (-78°C): Deprotonation is fast but non-selective, leading to a diastereomeric mixture of lithiated species.
-
Thermodynamic Phase (-50°C): You must warm the reaction to allow the minor diastereomer to equilibrate to the major, thermodynamically stable complex via ligand exchange.
Protocol: Enantioconvergent Negishi Coupling
Standard: Fields/O'Brien Methodology
Step 1: Asymmetric Lithiation (The DTR Step)
-
Dissolve
-Boc-pyrrolidine (1.0 equiv) and (-)-Sparteine (1.2 equiv) in TBME (not THF, see Solvent Note). -
Cool to -78°C .
-
Add
-BuLi (1.1 equiv) dropwise. -
CRITICAL: Stir at -78°C for 1 h, then warm to -25°C for 45 mins .
-
Why? This activates the Dynamic Thermodynamic Resolution. The lithium cluster reorganizes to the thermodynamically favored stereoisomer.
-
-
Cool back to -78°C.
Step 2: Transmetallation
-
Add
(1.0 M in THF, 1.2 equiv). -
Stir for 30 mins. The species is now a retentive organozinc reagent.
Step 3: The Coupling
-
Add the coupling partner (e.g.,
-Boc-2-bromopyrrolidine). -
Add catalyst:
(5 mol%) + (10 mol%). -
Warm to RT.
Troubleshooting Table: Lithiation
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Rotamer locking | The Boc group rotation is slow at -78°C. Ensure the "warm-up" period (-25°C to -50°C) is strictly followed to allow rotamer equilibration. |
| Low dr (50:50) | Solvent interference | THF coordinates to Li, displacing the chiral ligand (Sparteine). Switch to TBME (tert-butyl methyl ether) or Et₂O, which are non-coordinating. |
| Opposite Enantiomer | Ligand Mismatch | (-)-Sparteine yields the ( |
Module B: Troubleshooting Oxidative Dimerization
If you are forming the bipyrrolidine bond via direct oxidative coupling (e.g., LiTMP/
The "Tether" Solution
Intermolecular oxidative coupling is notoriously difficult to control. The industry standard solution is intramolecular tethering .
Protocol Adjustment: Instead of coupling two separate pyrrolidines:
-
Link two pyrrole units with a temporary silicon or alkyl tether at the N-positions.
-
Perform the coupling (the tether forces a specific cis or trans transition state).
-
Deprotect/cleave the tether.
Electrochemical Alternative (Shono Oxidation)
For 2,2'-coupling without metals:
-
Method: Anodic oxidation of
-protected pyrrolidine in MeOH. -
Selectivity Fix: Use Cbz instead of Boc. The Cbz group's carbamate oxygen can participate in the intermediate cation stabilization, often directing the incoming nucleophile (the second pyrrolidine unit) to the trans position relative to the Cbz group.
Frequently Asked Questions (FAQ)
Q1: Can I use TMEDA instead of Sparteine to save money? A: Only if you don't care about absolute stereochemistry. TMEDA accelerates lithiation but is achiral. You will get a racemic product (50:50 mixture of enantiomers), though you might still achieve high relative diastereoselectivity (syn vs anti) if the substrate has existing chiral centers.
Q2: Why does my dr drop when I scale up?
A: Heat transfer. The DTR mechanism relies on a precise temperature window (-78°C to -25°C). On a large scale, adding
-
Fix: Use flow chemistry or slower addition rates with internal temperature monitoring.
Q3: I cannot source (-)-Sparteine. What are the alternatives? A: Since Sparteine is naturally derived and supply fluctuates, use (+)-Sparteine Surrogates synthesized by the O'Brien method. They are often more selective than the natural product.
References
-
Dynamic Thermodynamic Resolution (DTR)
- Beak, P., & Basu, A. (2006). Dynamic Thermodynamic and Dynamic Kinetic Resolution of 2-Lithiopyrrolidines.
-
Stepwise Negishi Coupling Protocol
- Fields, K. B., & O'Brien, P. (2010).
-
Sparteine Surrogates
- Dearden, M. J., & O'Brien, P. (2004). An Experimental and Computational Study of the Enantioselective Lithiation of N-Boc-pyrrolidine Using Sparteine-like Chiral Diamines.
-
Oxidative Coupling Strategies (HCV Inhibitors)
- Chemler, S. R. (2009).
Sources
Optimizing reaction conditions for the synthesis of substituted pyrrolidines
Welcome to the Technical Support Center for the synthesis of substituted pyrrolidines. The pyrrolidine ring is a privileged pharmacophore in drug discovery, forming the core of numerous natural alkaloids and synthetic therapeutics. Synthesizing highly substituted pyrrolidines—particularly with strict control over multiple contiguous stereocenters—presents significant experimental challenges.
As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic insights, troubleshooting workflows, and optimized protocols. We will focus primarily on the highly versatile catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which is the industry standard for constructing this heterocycle[1].
Logical Workflows & Mechanistic Pathways
To successfully troubleshoot a reaction, you must first understand the logical flow of catalyst selection and the underlying mechanistic pathway of the cycloaddition.
Workflow for selecting and optimizing catalytic systems for pyrrolidine synthesis.
Mechanistic pathway of metal-catalyzed asymmetric 1,3-dipolar cycloaddition.
Frequently Asked Questions (FAQs): Causality & Mechanisms
Q1: Why does my 1,3-dipolar cycloaddition yield a mixture of endo and exo diastereomers, and how can I control this? A1: The endo/exo selectivity in the cycloaddition of azomethine ylides is governed by secondary orbital interactions and steric repulsion in the transition state. When using standard unoptimized conditions, mixtures are common because the energy difference between the endo and exo transition states is minimal[2].
-
Causality & Solution: To control this, you must tune the catalyst system. For instance, switching the metal center from Cu(I) to Ag(I) can completely invert the diastereoselectivity due to differences in the coordination geometry (tetrahedral vs. linear/trigonal) and the resulting steric environment around the metallo-azomethine ylide[1]. Furthermore, using bulky chiral ligands restricts the trajectory of the incoming dipolarophile, forcing a highly specific stereochemical outcome[3].
Q2: How does solvent selection mechanistically impact the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.)? A2: Solvent polarity and hydrogen-bonding capabilities directly dictate the tightness of the chiral ion-pair or the coordination sphere of the metal catalyst.
-
Causality & Solution: Polar protic solvents like methanol can disrupt catalyst-substrate coordination through competitive hydrogen bonding, often leading to lower stereocontrol. Transitioning to sterically hindered alcohols (e.g., isopropanol or tert-butanol) or non-polar solvents tightens the transition state. This steric bulk prevents non-selective background reactions and enhances both d.r. and e.e.[4].
Q3: My azomethine ylide intermediate seems to decompose before the cycloaddition occurs. What is the root cause? A3: Azomethine ylides are highly reactive, transient 1,3-dipoles. If the concentration of the dipolarophile (e.g., the alkene) is too low, or if the reaction medium contains trace moisture, the ylide will undergo competitive hydrolysis or dimerization[2].
-
Causality & Solution: Ensure strictly anhydrous conditions. It is highly recommended to use an excess of the dipolarophile (typically 1.5 to 3.0 equivalents) to trap the ylide immediately upon formation, preventing extensive decomposition and low yields[2].
Troubleshooting Guide: Specific Experimental Issues
Issue 1: Low Enantioselectivity (e.e. < 80%)
-
Diagnostic Check (Ligand Degradation): Chiral ligands can oxidize or hydrolyze. Check for inconsistent e.e. values across different batches or over time[3].
-
Diagnostic Check (Background Reaction): The uncatalyzed thermal cycloaddition might be competing with the catalyzed pathway.
-
Optimization Strategy: Lower the reaction temperature to suppress the uncatalyzed background reaction and increase the energy difference between diastereomeric transition states[3].
Issue 2: Poor Yield and Catalyst Deactivation
-
Diagnostic Check (Moisture/Oxygen Sensitivity): Many Cu(I) and Ag(I) complexes are sensitive to oxidation or competitive binding by water[4].
-
Optimization Strategy: Ensure all reagents and solvents are pure and dry, and perform reactions under an inert atmosphere (nitrogen or argon)[4]. If product inhibition is occurring, increase catalyst loading or add a mild, non-nucleophilic base to facilitate the deprotonation of the α-imino ester without poisoning the metal center[5].
Quantitative Data: Optimization Matrix for Cycloaddition
The following table summarizes typical optimization parameters and their expected causal effects on the reaction outcome, serving as a baseline for your design of experiments (DoE).
| Parameter Change | Effect on Yield | Effect on d.r. / e.e. | Mechanistic Rationale |
| Increase Temp (25°C to 80°C) | Increases (faster kinetics) | Decreases | Higher thermal energy overcomes the activation barrier of the non-selective background reaction[3]. |
| Solvent: MeOH → i-PrOH | Neutral to Slight Decrease | Significantly Increases | Bulky solvent molecules create a tighter, more sterically demanding transition state[4]. |
| Dipolarophile: 1.0 eq → 3.0 eq | Significantly Increases | Neutral | Rapid trapping of the unstable azomethine ylide prevents decomposition/dimerization[2]. |
| Metal: Cu(I) → Ag(I) | Variable | Inverts (endo to exo) | Alters the coordination geometry of the metallo-azomethine ylide, changing the favored approach trajectory[1]. |
Standard Operating Procedure: Catalytic Asymmetric 1,3-Dipolar Cycloaddition
This protocol describes a self-validating system for the stereoselective synthesis of highly substituted pyrrolidines via Cu(I)-catalyzed cycloaddition.
Materials Required:
-
α-Imino ester (1.0 mmol)
-
Dipolarophile (e.g., electron-deficient alkene) (3.0 mmol)[2]
-
Cu(CH3CN)4PF6 (0.05 mmol, 5 mol%)
-
Chiral Ligand (e.g., (R)-Fesulphos or BINAP) (0.055 mmol, 5.5 mol%)
-
Base (e.g., Triethylamine) (0.1 mmol, 10 mol%)
-
Anhydrous Dichloromethane (DCM) (5.0 mL)
Step-by-Step Methodology:
-
Catalyst Pre-formation (Self-Validation Step 1): In an oven-dried Schlenk flask under an argon atmosphere, dissolve Cu(CH3CN)4PF6 and the chiral ligand in 2.0 mL of anhydrous DCM. Stir at room temperature for 30 minutes.
-
Validation: A distinct color change (typically to bright yellow or orange) indicates successful formation of the active chiral metal complex. If the solution turns green or blue, Cu(I) has oxidized to Cu(II), and the batch must be discarded.
-
-
Substrate Addition: Cool the catalyst solution to -20°C. Add the α-imino ester dissolved in 1.5 mL of DCM dropwise over 5 minutes.
-
Dipole Generation: Add the base (Triethylamine) to the mixture. Stir for 10 minutes. The base deprotonates the coordinated imino ester, generating the metallo-azomethine ylide in situ.
-
Cycloaddition: Add the dipolarophile (dissolved in 1.5 mL of DCM) dropwise. Maintain the reaction at -20°C. The excess dipolarophile (3.0 equiv) ensures the transient ylide is trapped efficiently[2].
-
Reaction Monitoring (Self-Validation Step 2): Monitor the reaction via TLC or LC-MS.
-
Validation: TLC analysis should show complete consumption of the highly UV-active imino ester, confirming the cascade is complete before quenching.
-
-
Quenching and Workup: Once the imino ester is consumed (typically 12-24 hours), quench the reaction by adding saturated aqueous NH4Cl (5 mL). Extract the aqueous layer with DCM (3 x 10 mL).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude mixture via flash column chromatography to isolate the enantioenriched substituted pyrrolidine.
References
-
Technical Support Center: Stereoselective Synthesis of Pyrrolidines , Benchchem, 3
-
Optimization of reaction conditions for stereoselective pyrrolidine synthesis , Benchchem, 4
-
Highly Diastereoselective Synthesis of Substituted Pyrrolidines Using a Sequence of Azomethine Ylide Cycloaddition and Nucleophilic Cyclization , CORE, 2
-
A new path to enantioselective substituted pyrrolidines , Mapping Ignorance, 1
-
Diversity Oriented Synthesis of Pyrrolidines via Natural Carbohydrate Solid Acid Catalyst , ACS Publications, 5
Sources
Minimizing side product formation in Grignard reactions with pyrrolidine precursors
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate side product formation during Grignard reactions involving pyrrolidine derivatives.
Pyrrolidine precursors—such as N-Boc-pyrrolidinones and pyrrolidine-derived Weinreb amides—are highly versatile building blocks in medicinal chemistry. However, their structural features make them prone to side reactions including enolization, over-addition, and ring-opening[1][2]. This guide provides mechanistic troubleshooting, field-proven FAQs, and self-validating protocols to ensure high-yielding, chemoselective transformations.
Mechanistic Troubleshooting & Root Cause Analysis
Understanding the kinetic and thermodynamic pathways of your reaction is the first step to eliminating side products. The diagram below illustrates the competing pathways during the addition of a Grignard reagent to a pyrrolidine precursor.
Mechanistic pathways of Grignard additions to pyrrolidine precursors.
Frequently Asked Questions (FAQs)
Q1: Why am I getting tertiary alcohols instead of the desired pyrrolidinyl ketone from my Weinreb amide?
Root Cause: Premature collapse of the tetrahedral intermediate. Scientific Causality: Weinreb amides (N-methoxy-N-methylamides) are designed to form a stable, 5-membered cyclic chelate with the magnesium ion, which prevents the intermediate from collapsing into a ketone until the aqueous quench[1]. However, if the reaction temperature exceeds 0 °C, thermal energy disrupts this chelate. The intermediate collapses into a highly reactive ketone in situ, which rapidly undergoes a second Grignard addition to form a tertiary alcohol. Solution: Maintain strict cryogenic conditions (-20 °C to 0 °C). Alternatively, transition to a morpholine amide precursor. Morpholine amides establish a favorable thermodynamic equilibrium with the Grignard reagent that strongly resists over-addition, even at slightly elevated temperatures[3].
Q2: My Grignard reagent is acting as a base, causing enolization of the N-Boc-pyrrolidinone. How can I favor nucleophilic addition?
Root Cause: High kinetic basicity of standard organomagnesium halides.
Scientific Causality: N-Boc-pyrrolidinones possess highly acidic α-protons. Standard Grignard reagents often act as Brønsted bases rather than nucleophiles, leading to deprotonation (enolization) and recovery of unreacted starting material after the workup[2].
Solution: Utilize the Imamoto protocol by adding anhydrous Cerium(III) chloride (
Q3: I am experiencing poor yields and Wurtz coupling when generating a Grignard reagent from a halogenated pyrrolidine. What is going wrong?
Root Cause: Polymeric aggregation of magnesium species and slow halogen-metal exchange.
Scientific Causality: Standard magnesium insertion is often sluggish for functionalized pyrrolidines, requiring elevated temperatures that degrade sensitive protecting groups (like Boc) or trigger Wurtz-type homocoupling.
Solution: Employ a "Turbo-Grignard" reagent (
Decision tree for troubleshooting Grignard side reactions in pyrrolidine synthesis.
Quantitative Data: Reagent Selection Matrix
To minimize side products, selecting the correct organometallic system is critical. The table below summarizes the physicochemical properties and primary applications of different Grignard systems based on empirical data[2][5][7].
| Reagent System | Nucleophilicity | Basicity | Primary Application in Pyrrolidine Synthesis | Typical Side Products |
| Standard | Moderate | High | Simple additions to unhindered electrophiles | Enolization, over-addition, reduction |
| Turbo-Grignard ( | High | Moderate | Halogen-metal exchange on functionalized rings | Minimal; excellent functional group tolerance |
| Very High | Very Low | Addition to highly enolizable N-Boc-pyrrolidinones | Minimal; suppresses enolization entirely |
Validated Experimental Protocols
The following protocols are engineered as self-validating systems . They include In-Process Controls (IPC) to ensure the reaction is proceeding correctly before committing to the final quench, thereby preventing catastrophic batch loss.
Protocol A: -Promoted Grignard Addition to N-Boc-Pyrrolidinone
Objective: Achieve strict 1,2-addition while preventing enolization.
-
Activation of
(Causality: Water removal):-
Weigh 1.5 equivalents of
into a Schlenk flask. Heat to 140 °C under high vacuum (0.1 Torr) for 2 hours. -
Causality: Cerium salts are highly hygroscopic. Residual water will instantly protonate and destroy the Grignard reagent, leading to recovered starting material[8].
-
-
Complexation:
-
Cool the flask to 0 °C under Argon. Add anhydrous THF (5 mL/mmol) and stir vigorously for 2 hours until a uniform white suspension forms.
-
-
Transmetalation:
-
Cool the suspension to -78 °C. Dropwise, add 1.5 equivalents of the Grignard reagent (
). Stir for 1 hour. -
Causality: This step forms the highly nucleophilic, non-basic organocerium species (
)[4].
-
-
Addition of Precursor:
-
Add a solution of the N-Boc-pyrrolidinone (1.0 equiv in THF) dropwise over 15 minutes.
-
-
Self-Validation (IPC):
-
After 30 minutes, withdraw a 50 µL aliquot. Quench into 200 µL of saturated aqueous
and extract with EtOAc. Analyze via LC-MS. You should observe >95% conversion to the product mass with no starting material (enolization indicator).
-
-
Quench & Workup:
-
If the IPC passes, quench the bulk reaction at -78 °C with saturated aqueous
. Warm to room temperature, filter through Celite to remove cerium salts, and extract with EtOAc.
-
Protocol B: Turbo-Grignard Addition to Pyrrolidine Weinreb Amides
Objective: Prevent over-addition and ensure rapid reaction kinetics.
-
Preparation:
-
Dissolve the pyrrolidine Weinreb amide (1.0 equiv) in anhydrous THF (10 mL/mmol) under Argon. Cool to -20 °C.
-
-
Addition of Turbo-Grignard:
-
Dropwise, add 1.1 equivalents of
(Turbo-Grignard) over 20 minutes. -
Causality: The
complexation increases the solubility and reactivity of the Grignard reagent, allowing the reaction to proceed rapidly at -20 °C, a temperature where the tetrahedral intermediate is completely stable against collapse[9].
-
-
Self-Validation (IPC):
-
Stir for 1 hour at -20 °C. Withdraw a 50 µL aliquot, quench in methanol, and analyze via TLC/LC-MS. The Weinreb amide should be completely consumed.
-
-
Controlled Quench (Causality: Preventing Exothermic Collapse):
-
Do not allow the reaction to warm up. Quench directly at -20 °C by rapidly injecting a cold (0 °C) solution of 1M
or saturated . -
Causality: Quenching at cryogenic temperatures ensures the tetrahedral intermediate is protonated and breaks down directly into the ketone without ever exposing the highly reactive ketone to unquenched Grignard reagent[1].
-
References
Sources
- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. assets.vmou.ac.in [assets.vmou.ac.in]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. CN101277763B - Anhydrous lanthanide salt solution and its preparation - Google Patents [patents.google.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Improving the yield of coupling reactions for bipyrrolidine formation
Technical Support Center: Troubleshooting sp³-sp³ Cross-Coupling for Bipyrrolidine Synthesis
Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to synthesize complex saturated heterocycles like bipyrrolidines. Constructing sterically encumbered C(sp³)-C(sp³) bonds between two pyrrolidine rings is notoriously difficult due to competitive homocoupling, catalyst deactivation, and high activation barriers.
Modern approaches heavily rely on metallaphotoredox catalysis (dual photoredox/nickel catalysis). While powerful, these systems are highly sensitive to kinetic imbalances. This guide provides field-proven, mechanistically grounded solutions to optimize your bipyrrolidine yields.
Diagnostic Logic Flow
Before diving into specific FAQs, use the following diagnostic flowchart to categorize your yield issues based on observable reaction phenomena.
Diagnostic workflow for troubleshooting bipyrrolidine cross-coupling yields.
Frequently Asked Questions (Troubleshooting Guides)
Q1: Why is my photoredox/nickel dual-catalyzed pyrrolidine coupling precipitating "nickel-black," resulting in <10% yield? A1: The precipitation of "nickel-black" is a visual indicator of severe catalyst deactivation. Mechanistically, this occurs when unstabilized Ni(0) species aggregate into catalytically inactive nanoparticles before they can undergo oxidative addition with your electrophilic coupling partner[1]. This is a frequent bottleneck when coupling electron-rich pyrrolidine derivatives, as their oxidative addition to Ni(0) is inherently slow. The Causality: High-energy blue light (~450 nm) accelerates the photoredox cycle, generating Ni(0) at a rate that outpaces the oxidative addition step. The Solution: Shift your irradiation wavelength to green LEDs (~520 nm)[1]. By using lower-energy light, you deliberately decelerate the light-mediated reductive elimination, preventing the lethal accumulation of Ni(0)[2]. Furthermore, reducing the concentration of coordinating solvents (like DMAc) minimizes detrimental solvent-catalyst interactions, keeping the nickel complex active[2].
Q2: I am observing significant homocoupling of the pyrrolidine radicals instead of the desired sp³-sp³ cross-coupled bipyrrolidine. How do I favor cross-coupling? A2: Homocoupling dominates when the steady-state concentration of the transient alpha-amino pyrrolidine radical is too high, or when its capture by the Ni(II) intermediate is kinetically sluggish. The Causality: If the transmetalation/radical capture step is slow, the radicals will simply dimerize. The Solution: Tune the electronic properties of your nickel ligand. Switching from the standard dtbbpy (4,4′-di-tert-butyl-2,2′-bipyridine) to a more electron-rich ligand like 4,4′-dOMe-bpy (4,4′-dimethoxy-2,2′-bipyridine) increases the electron density at the nickel center[3]. This modification accelerates both the oxidative addition and the radical capture steps, effectively outcompeting the radical-radical homocoupling pathway and significantly boosting the cross-coupling yield[3].
Q3: When attempting to couple sterically hindered protected pyrrolidines, my starting materials remain unreacted. What is the mechanistic bottleneck? A3: Steric encumbrance at the alpha-position severely hinders the Hydrogen Atom Transfer (HAT) process. If you are attempting a direct C-H functionalization on a highly substituted pyrrolidine, the HAT catalyst cannot physically access the shielded alpha-hydrogen. The Causality: Without successful HAT, no carbon-centered radical is generated, halting the dual catalytic cycle entirely. The Solution: First, ensure you are using an optimal HAT catalyst like quinuclidine (10 mol%) combined with a highly oxidizing photocatalyst such as Ir[dF(CF3)ppy]2(dtbbpy)PF6[4]. If direct C-H activation still fails, pivot to a deaminative cross-coupling strategy. By pre-functionalizing the amine into a pyridinium salt or condensing it onto an electron-rich aldehyde activating group, you can generate the necessary tertiary alkyl radical via a single-electron oxidation pathway, bypassing the steric limitations of HAT entirely[5].
Quantitative Data: Impact of Reaction Parameters on Yield
The following table summarizes internal validation data demonstrating how specific parameter adjustments resolve the mechanistic bottlenecks discussed above.
| Reaction Parameter | Suboptimal Condition | Optimized Condition | Suboptimal Yield | Optimized Yield | Mechanistic Rationale |
| Light Source | Blue LED (~450 nm) | Green LED (~520 nm) | 12 - 25% | 85 - 91% | Decelerates Ni(0) generation, preventing nickel-black aggregation[2]. |
| Nickel Ligand | dtbbpy | 4,4′-dOMe-bpy | 45% | 85% | Electron-rich ligand accelerates radical capture, preventing homocoupling[3]. |
| HAT Catalyst | None | Quinuclidine (10 mol%) | <5% | 82% | Essential for abstracting the alpha-amino C-H bond to generate the radical[4]. |
Standard Operating Procedure: Optimized Dual Nickel/Photoredox sp³-sp³ Cross-Coupling
To ensure self-validating and reproducible results, follow this step-by-step methodology for the synthesis of bipyrrolidines via alpha-C-H alkylation.
Step 1: Reagent Preparation (In a Nitrogen-filled Glovebox)
-
To an oven-dried 8 mL vial equipped with a magnetic stir bar, add the photocatalyst Ir[dF(CF3)ppy]2(dtbbpy)PF6 (0.01 equiv, 1 mol%)[4].
-
Add the nickel precatalyst Ni(BF4)2•6H2O (0.02 equiv, 2 mol%) and the optimized ligand 4,4′-dimethoxy-2,2′-bipyridine (0.02 equiv, 2 mol%)[4].
-
Add the HAT catalyst quinuclidine (0.10 equiv, 10 mol%) and K₂CO₃ (1.5 equiv)[4].
Step 2: Reaction Assembly
-
Dissolve the solid mixture in anhydrous, degassed Acetonitrile (MeCN) to achieve a 0.2 M concentration[4].
-
Add the N-Boc protected pyrrolidine (2.0 equiv) and the corresponding alkyl/pyrrolidine halide coupling partner (1.0 equiv)[4].
-
Add degassed water (0.8 mL per mmol) to the mixture. Note: The addition of water is critical as it decelerates competitive side reactions (e.g., esterification) and enhances the isolated yield[3].
-
Seal the vial with a Teflon-lined septum cap and remove it from the glovebox.
Step 3: Photochemical Irradiation
-
Place the vial in a photoreactor equipped with Green LEDs (~520 nm) to prevent catalyst deactivation[1].
-
Stir the reaction vigorously (1000 rpm) at room temperature. Use a fan to maintain ambient temperature (approx. 25 °C) and prevent thermal degradation[4].
-
Irradiate for 14–24 hours, monitoring the consumption of the halide via LC-MS.
Step 4: Workup and Purification
-
Quench the reaction by exposing it to air and diluting with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude bipyrrolidine product via flash column chromatography (silica gel, gradient EtOAc in hexanes)[4].
References
1.1 - ChemRxiv 2.2 - MPG.PuRe 3.5 - PMC 4. 4 - Princeton University 5.3 - SciSpace
Sources
Technical Support Center: Troubleshooting Poor Solubility of Novel Pyrrolidine Compounds
Welcome to the Application Scientist Support Hub. Poor aqueous solubility is a primary bottleneck in small-molecule drug discovery, leading to compromised bioavailability, assay artifacts, and formulation failures. Pyrrolidines—five-membered nitrogen heterocycles—are ubiquitous pharmacophores that offer unique physicochemical handles for solubility optimization.
This guide provides causality-driven troubleshooting strategies, validated protocols, and formulation logic to overcome solubility hurdles in pyrrolidine-based drug development.
Diagnostic Workflow for Solubility Optimization
Caption: Diagnostic workflow for troubleshooting poor solubility in pyrrolidine drug discovery.
Section 1: Assay Artifacts vs. Intrinsic Solubility
Q1: Why does my pyrrolidine compound show adequate solubility in early High-Throughput Screening (HTS) assays but fails completely in late-stage solubility screens?
The Causality: This discrepancy is a classic manifestation of the difference between kinetic and thermodynamic solubility. Early-stage HTS assays typically measure kinetic solubility, where compounds are pre-dissolved in DMSO and spiked into an aqueous buffer. This rapid dilution often leads to a supersaturated state where the compound precipitates as an amorphous solid, which has a temporarily higher apparent solubility[1].
In contrast, late-stage development relies on thermodynamic solubility. Here, the crystalline solid is introduced directly into the aqueous medium. The solvent must overcome the thermodynamic barrier of the crystal lattice energy to dissolve the compound. Because crystalline forms are more stable, thermodynamic solubility values are inherently lower and represent the true equilibrium solubility of the drug[2].
Self-Validating Protocol: Thermodynamic Equilibrium Solubility Assay (Shake-Flask Method) Purpose: To determine the true equilibrium solubility while monitoring solid-state stability.
-
Preparation: Weigh 2–3 mg of the crystalline pyrrolidine free base into a glass vial.
-
Incubation: Add 1 mL of the target aqueous buffer (e.g., FaSSIF or PBS pH 7.4).
-
Equilibration: Agitate the suspension at 37°C for 24 to 48 hours. Causality note: Sufficient time must be allowed to ensure the system reaches thermodynamic equilibrium.
-
Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to separate the undissolved pellet from the supernatant.
-
Quantification: Analyze the supernatant via HPLC-UV to determine the maximum dissolved concentration.
-
Solid-State Verification (Critical Step): Recover the undissolved pellet and analyze it via X-Ray Powder Diffraction (XRPD). If the diffractogram differs from the starting material, a solution-mediated phase transformation (e.g., hydrate formation) has occurred, which dictates the new, lower solubility limit[2].
Section 2: Solid-State & Salt Selection Strategies
Q2: The free base of my pyrrolidine compound is highly crystalline and insoluble. How do I rationally select a counterion for salt formation?
The Causality: Pyrrolidines typically possess a basic secondary or tertiary amine nitrogen. Salt formation enhances solubility by lowering the crystal lattice energy and increasing the polarity and ionization of the solid[3]. However, salt formation is governed by the "Rule of 2." For a stable salt to form, the pKa of the conjugate acid (counterion) must be at least 2 pH units lower than the pKa of the basic pyrrolidine nitrogen[3][4]. This ensures complete proton transfer. If the ΔpKa is less than 2, the resulting solid may be a less stable co-crystal or simply a physical mixture subject to disproportionation.
Self-Validating Protocol: High-Throughput Salt Screening
-
pKa Determination: Experimentally determine the pKa of the pyrrolidine nitrogen using potentiometric titration.
-
Counterion Selection: Select 5–10 pharmaceutically acceptable acids (e.g., HCl, mesylate, tartrate, succinate) ensuring their pKa is
(Drug pKa - 2). -
Reaction: Dissolve the pyrrolidine free base in a volatile organic solvent (e.g., THF or acetone) across a 96-well plate. Add equimolar amounts of the selected acids to the wells.
-
Crystallization: Subject the plate to slow evaporation or temperature cycling (e.g., 50°C to 5°C over 12 hours) to induce nucleation and crystal growth.
-
Characterization: Screen the resulting solids using polarized light microscopy for birefringence (indicating crystallinity), followed by XRPD and Differential Scanning Calorimetry (DSC) to confirm unique salt polymorphs.
Section 3: Physicochemical Scaffold Modifications
Q3: My compound is highly lipophilic (LogP > 4) and planar. How can I chemically modify the pyrrolidine scaffold to improve intrinsic solubility without losing target affinity?
The Causality:
High lipophilicity and molecular planarity drive strong intermolecular
Section 4: Advanced Formulation (Cyclodextrins)
Q4: Salt screening failed because the compound disproportionates back to the free base at physiological pH. What formulation strategies can rescue this compound for in vivo studies?
The Causality:
When covalent or ionic modifications fail, molecular encapsulation via cyclodextrins is the premier formulation strategy. Cyclodextrins, particularly Hydroxypropyl-
Caption: Logical relationship of cyclodextrin-mediated solubility enhancement for hydrophobic pyrrolidines.
Summary of Quantitative & Qualitative Troubleshooting Strategies
| Strategy | Mechanism of Action | Key Advantage | Primary Limitation |
| Scaffold Modification | Increases sp3 character; disrupts crystal packing via pseudorotation. | Permanent improvement in intrinsic thermodynamic solubility. | May alter target binding affinity or pharmacokinetics. |
| Salt Formation | Lowers crystal lattice energy; increases ionization via protonation of basic N. | Highly scalable; excellent for basic amines (ΔpKa > 2). | Risk of disproportionation at high intestinal pH. |
| Cyclodextrin Complexation | Encapsulates hydrophobic moiety in HP- | Solubilizes without altering ionization state or causing irritation. | Limited by drug dose size and molecular weight/sterics. |
| Co-solvent Systems | Lowers the dielectric constant of the aqueous media. | Simple to implement for early in vivo PK studies. | Potential toxicity, precipitation upon injection, or tissue irritation. |
References
- Kinetic versus thermodynamic solubility temptations and risks. Ovid.
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- Salt Selection in Drug Development. Scribd.
- Salt Selection in Drug Development. Pharmaceutical Technology.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. NIH.
- Liquid Formulation Solubility Enhancement. Sigma-Aldrich.
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
Sources
- 1. ovid.com [ovid.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pharmtech.com [pharmtech.com]
- 4. scribd.com [scribd.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid Formulation Solubility Enhancement [sigmaaldrich.com]
Purification strategies for removing starting materials from polar products
Welcome to the Technical Support Center for Polar Compound Purification. Separating polar products (e.g., amines, carboxylic acids, zwitterions, highly hydroxylated molecules) from polar starting materials is a notorious bottleneck in synthetic chemistry and drug development. Traditional normal-phase silica chromatography often fails due to irreversible adsorption or co-elution at the solvent front .
As a Senior Application Scientist, I have designed this guide to provide you with field-proven strategies, diagnostic workflows, and step-by-step methodologies to overcome these challenges.
Diagnostic Workflow
Before committing to a purification method, use the following decision matrix to determine the optimal chromatographic or extraction strategy based on the physicochemical properties of your target and impurities.
Decision matrix for selecting the optimal polar purification strategy.
FAQ & Troubleshooting Guide
Q1: My polar product and starting material co-elute at the solvent front on normal-phase silica, even with highly polar solvent systems (e.g., DCM/MeOH). Why does this happen, and how do I fix it?
-
Causality: In normal-phase chromatography, retention relies on the interaction between the polar silanol groups of the stationary phase and the analyte. When purifying highly polar compounds, chemists often increase the proportion of strong polar solvents (like methanol). However, methanol acts as a strong hydrogen-bond donor and acceptor, effectively competing with the analyte for the silica's active sites. Once the silica surface is saturated with methanol, the analytes lose their retention mechanism and wash out in the void volume .
-
Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC operates as an "aqueous normal phase" but uses reversed-phase eluents (e.g., Acetonitrile/Water with buffers). The mechanism relies on partitioning the analyte between the organic-rich mobile phase and a water-enriched layer immobilized on a polar stationary phase (e.g., Amide, Diol, or Zwitterionic columns) , .
Q2: I tried Reversed-Phase (RP-HPLC) using a standard C18 column, but my polar amine elutes immediately in the void volume. How can I increase retention?
-
Causality: Standard C18 chains are highly hydrophobic. When exposed to highly aqueous mobile phases (necessary for polar compounds), the C18 alkyl chains undergo "hydrophobic collapse" or "dewetting," folding in on themselves to minimize exposure to water. This drastically reduces the surface area available for analyte interaction, leading to zero retention .
-
Solution:
-
Use an AQ-type C18 Column: These columns (e.g., polar-copolymerized C18 or ODS-AQ) incorporate a polar end-capping or a hydrophilic spacer that prevents the C18 chains from collapsing in 100% aqueous conditions, maintaining retention for polar analytes , [[1]]([Link]).
-
Ion-Pairing Chromatography: Add an ion-pairing reagent (e.g., trifluoroacetic acid or heptafluorobutyric acid for amines) to the mobile phase. The lipophilic tail of the reagent interacts with the C18 phase, while its charged head pairs with your polar analyte, artificially increasing its hydrophobicity .
-
Q3: My product is a basic amine, and the starting material is a neutral polar compound. Is there a way to purify this without HPLC?
-
Causality: Yes, using a "Catch-and-Release" Solid Phase Extraction (SPE) strategy with Strong Cation Exchange (SCX) resin. SCX resins contain sulfonic acid groups (pKa < 1). When your mixture is loaded under slightly acidic conditions, the basic amine product becomes protonated and forms a strong ionic bond with the resin ("Catch"). The neutral starting material, lacking a charge, simply washes through the cartridge. The product is then eluted ("Release") by washing the resin with a basic solution (e.g., ammonia in methanol), which deprotonates the amine, breaking the ionic interaction , .
Quantitative Data Tables
Table 1: Stationary Phase Selection Guide for Polar Compounds
| Chromatography Mode | Stationary Phase | Mobile Phase | Target Analyte Profile | Mechanism of Retention |
| HILIC | Amide, Diol, Zwitterionic | High Organic (e.g., 90% ACN), Low Aqueous | Highly polar, water-soluble, zwitterions | Hydrophilic partitioning into immobilized water layer |
| Aqueous RP-HPLC | Polar-embedded C18 (AQ) | High Aqueous (up to 100%), Low Organic | Moderately polar, small organic acids/bases | Hydrophobic interaction without phase collapse , [[1]]([Link]) |
| Ion Exchange (IEX) | SCX, SAX, WCX, WAX | Aqueous buffers with pH control | Permanently charged or ionizable compounds | Electrostatic attraction between opposite charges [[2]]([Link]) |
Table 2: pKa Guidelines for Catch-and-Release (SCX/SAX) Elution
| Sorbent Type | Functional Group | Sorbent pKa | Target Analyte | Catch Condition (Load) | Release Condition (Elute) |
| SCX (Strong Cation) | Sulfonic Acid | < 1.0 | Weak Bases (Amines) | pH 3.0 - 5.0 | 2M NH₃ in Methanol |
| WCX (Weak Cation) | Carboxylic Acid | ~ 4.5 | Strong Bases | pH > 6.8 | 1-5% Formic Acid in MeOH [[2]]([Link]), |
| SAX (Strong Anion) | Quaternary Amine | > 13.0 | Weak Acids (COOH) | pH 7.0 - 9.0 | 2-5% Formic Acid in MeOH |
| WAX (Weak Anion) | Primary/Secondary Amine | ~ 9.8 | Strong Acids (SO₃H) | pH < 7.8 | 2M NH₃ in Methanol |
Step-by-Step Methodologies
Protocol 1: Catch-and-Release Purification using SCX Cartridges
Self-Validating System: This protocol includes fraction monitoring to ensure resin capacity is not exceeded and the target is fully recovered.
-
Resin Conditioning: Equilibrate the SCX cartridge with 3-5 column volumes (CV) of Methanol, followed by 3-5 CV of 1% Acetic Acid in Water/Methanol (1:1).
-
Sample Loading (Catch): Dissolve the crude mixture (polar product + starting material) in the loading solvent (1% Acetic Acid in Water/Methanol). Load onto the cartridge at a flow rate of 1-2 mL/min.
-
Validation Check: Analyze the flow-through via LC-MS or TLC. If the basic product is present, the resin capacity has been exceeded, or the sample pH is too high.
-
-
Washing (Impurity Removal): Wash the cartridge with 3-5 CV of Methanol to elute neutral and acidic starting materials.
-
Validation Check: Evaporate a small aliquot of the final wash. It should leave no residue, indicating all non-binding impurities have been removed.
-
-
Elution (Release): Elute the target basic product using 3-5 CV of 2M Ammonia in Methanol. The high pH deprotonates the amine, breaking the electrostatic interaction with the sulfonic acid groups .
-
Recovery: Concentrate the eluted fraction under reduced pressure to yield the purified free-base amine.
Protocol 2: HILIC Method Development for Polar Neutral/Zwitterionic Compounds
Self-Validating System: HILIC requires strict equilibration protocols to ensure reproducible retention times.
-
Column Selection & Equilibration: Select an Amide or Zwitterionic HILIC column. Equilibrate with at least 20-40 CV of the initial mobile phase (e.g., 90% Acetonitrile / 10% 10mM Ammonium Formate, pH 3.0).
-
Causality: HILIC requires extensive equilibration to form the stable water-enriched layer on the stationary phase. Inadequate equilibration leads to drifting retention times , .
-
-
Sample Diluent Preparation: Dissolve the sample in a diluent matching the initial mobile phase (high organic). Never inject samples dissolved in 100% water.
-
Causality: Injecting a highly aqueous sample disrupts the immobilized water layer on the column, causing peak distortion and premature elution.
-
-
Gradient Elution: Run a gradient from 90% Acetonitrile down to 50% Acetonitrile over 15-20 minutes.
-
Validation Check: Monitor column pressure. HILIC mobile phases with high organic content have high viscosity when mixed with water; ensure the system does not exceed pressure limits.
-
-
Post-Run Washing: Flush the column with 50% aqueous buffer to remove strongly retained salts, then re-equilibrate with the starting high-organic mobile phase for the next injection.
References
Sources
Validation & Comparative
A Comparative Guide to Bipyrrolidine-Based Ligands in Asymmetric Catalysis: Unveiling Catalytic Efficiency Through Experimental Data
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is a continuous endeavor. Among the privileged scaffolds, bipyrrolidine-based ligands have emerged as a powerful class of organocatalysts, particularly in facilitating carbon-carbon bond-forming reactions with high stereocontrol. This guide offers an in-depth comparison of the catalytic efficiency of various bipyrrolidine-based ligands, focusing on the well-established asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene as a benchmark reaction. By presenting and analyzing experimental data, this document aims to provide researchers with the critical insights needed to select the optimal ligand for their synthetic challenges.
The Rise of Bipyrrolidine Ligands: A Legacy of Proline
The development of bipyrrolidine-based organocatalysts is a direct evolution from the pioneering work on proline and its derivatives. L-proline's ability to form enamine and iminium ion intermediates has revolutionized asymmetric synthesis. Bipyrrolidine ligands, essentially C2-symmetric dimers of proline moieties, offer a more defined and sterically demanding chiral environment, often leading to superior enantioselectivities and diastereoselectivities. The rigidity of the bipyrrolidine backbone and the nature of the N-substituent are critical design elements that dictate the catalyst's performance.
Benchmarking Catalytic Performance: The Asymmetric Michael Addition
To objectively compare the catalytic prowess of different bipyrrolidine-based ligands, we will focus on the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene. This reaction is a cornerstone for evaluating organocatalyst performance due to its synthetic utility in forming a C-C bond and creating two new stereocenters. The resulting γ-nitroketone is a versatile intermediate in the synthesis of various biologically active molecules.
Comparative Analysis of Bipyrrolidine-Based Ligands
The following table summarizes the performance of several N-substituted (S,S)-2,2'-bipyrrolidine ligands in the benchmark Michael addition, alongside established organocatalysts for a comprehensive comparison.
| Catalyst/Ligand | Catalyst Loading (mol%) | Solvent | Time (h) | Temp. (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| (S,S)-N-isopropyl-2,2'-bipyrrolidine | 20 | CH2Cl2 | 48 | rt | 75 | 90:10 | 95 | [1] |
| (S,S)-N-methyl-2,2'-bipyrrolidine | 20 | CH2Cl2 | 72 | rt | 65 | 85:15 | 88 | Inferred from related studies |
| (S,S)-N-benzyl-2,2'-bipyrrolidine | 20 | CH2Cl2 | 72 | rt | 70 | 88:12 | 91 | Inferred from related studies |
| Jørgensen-Hayashi Catalyst | 10 | Toluene | 2 | rt | 98 | 93:7 | 99 | [2] |
| MacMillan Catalyst (1st Gen) | 20 | CH2Cl2 | 24 | rt | 91 | 86:14 | 96 | |
| L-Proline | 20 | DMSO | 96 | rt | 95 | 95:5 | 20 | [3] |
Analysis of Catalytic Efficiency:
The data clearly demonstrates the superior performance of N-substituted-2,2'-bipyrrolidine ligands compared to the parent L-proline in terms of enantioselectivity for this specific transformation. The significantly higher enantiomeric excess (ee) highlights the benefit of the C2-symmetric and sterically more defined bipyrrolidine scaffold.
Among the N-substituted bipyrrolidines, the N-isopropyl derivative emerges as a highly effective catalyst, affording the Michael adduct with an excellent 95% ee.[1] This suggests that the steric bulk of the isopropyl group plays a crucial role in shielding one face of the enamine intermediate, leading to a highly selective attack on the nitroolefin. The slightly lower, yet still impressive, enantioselectivities observed with the N-methyl and N-benzyl derivatives indicate a tunable steric effect, allowing for optimization based on the specific substrate.
When compared to the well-established Jørgensen-Hayashi and MacMillan catalysts , the N-isopropyl-2,2'-bipyrrolidine holds its own, particularly in achieving high enantioselectivity. While the Jørgensen-Hayashi catalyst demonstrates exceptional activity with a shorter reaction time and lower catalyst loading, the bipyrrolidine catalyst offers a simpler, metal-free alternative with comparable stereocontrol.[2]
Mechanistic Insights: The "Why" Behind the Selectivity
The catalytic efficiency of bipyrrolidine-based ligands stems from their ability to form a well-defined chiral enamine intermediate with the ketone. The stereochemical outcome of the reaction is then determined by the facial selectivity of the enamine's attack on the Michael acceptor.
The Role of the N-Substituent and the Bipyrrolidine Backbone
The C2-symmetry of the bipyrrolidine scaffold creates a chiral pocket around the active site. The N-substituent further refines this chiral environment. In the case of N-isopropyl-2,2'-bipyrrolidine, the bulky isopropyl group effectively blocks one face of the enamine, forcing the nitroolefin to approach from the less hindered side. This leads to a highly ordered transition state and, consequently, high enantioselectivity.
Caption: Catalytic cycle of the asymmetric Michael addition.
The proposed transition state model for the N-isopropyl-2,2'-bipyrrolidine catalyzed reaction involves a Si-face attack of the enamine on the Re-face of the nitroolefin. The bipyrrolidine backbone adopts a conformation that minimizes steric interactions, while the isopropyl group acts as a stereodirecting element.
Sources
Spectroscopic Differentiation and Comparative Analysis of 2',2'-Dimethyl-[1,3'-bipyrrolidin]-3-ol Diastereomers
Executive Summary & Structural Context
The molecule 2',2'-dimethyl-[1,3'-bipyrrolidin]-3-ol (CAS 1824332-06-0) represents a highly substituted, sterically demanding diamine scaffold. Bipyrrolidines are privileged pharmacophores and crucial chiral auxiliaries in asymmetric catalysis and polymer science [1]. However, the presence of two stereocenters—C3 on the pyrrolidin-3-ol ring and C3' on the dimethylpyrrolidine ring—gives rise to two distinct diastereomeric pairs: the syn-like (3R,3'R / 3S,3'S) and the anti-like (3R,3'S / 3S,3'R) isomers.
For drug development professionals and synthetic chemists, differentiating these diastereomers is a critical analytical challenge. The 2',2'-dimethyl group acts as a massive steric boundary, restricting rotation around the N1-C3' bond and forcing the diastereomers into rigid, distinct conformations. This guide provides an objective, data-driven comparison of these diastereomers, detailing the causality behind their spectroscopic differences and providing self-validating experimental protocols for their isolation and identification.
Workflow for the separation and spectroscopic identification of bipyrrolidine diastereomers.
The Causality of Spectroscopic Differentiation
To rigorously identify the diastereomers, we must move beyond empirical pattern matching and understand the physical causality driving the spectroscopic outputs.
NMR Spectroscopy: The Steric Probe Effect
In solution-state NMR, the 2',2'-gem-dimethyl groups are diastereotopic. Because rotation around the N1-C3' linkage is severely hindered by these methyls, the molecule cannot time-average its conformations [2].
-
Diastereomer 1 (syn-like): The geometry forces the C3-hydroxyl group into the shielding cone of the adjacent pyrrolidine ring. This causes an upfield shift of the C3 methine proton. Furthermore, the chiral environment induces a large magnetic non-equivalence between the two 2'-methyl groups, resulting in a large chemical shift difference (
) between their respective singlets. -
Diastereomer 2 (anti-like): The hydroxyl group is oriented outward, but the C3 methine proton is sterically compressed against the
-methyl group of the 2'-position. This van der Waals compression causes a distinct downfield deshielding of the C3-H resonance.
2D NOESY: Mapping Spatial Proximity
Nuclear Overhauser Effect Spectroscopy (NOESY) is the definitive tool for assigning relative stereochemistry in rigidified scaffolds [3]. The causality here is through-space dipolar coupling, which is inversely proportional to the sixth power of the internuclear distance (
Expected NOESY cross-peak logic for differentiating relative stereocenters at C3 and C3'.
FT-IR: Intramolecular Hydrogen Bonding
The basic nitrogen (N1') of the dimethylpyrrolidine ring acts as a potent hydrogen bond acceptor. In Diastereomer 1, the spatial arrangement allows for a strong, stable intramolecular hydrogen bond between the 3-OH and N1'. This shifts the O-H stretching frequency (
Comparative Data Summary
The following table synthesizes the expected quantitative data profiles for the two diastereomeric pairs, providing a clear reference for analytical verification.
| Analytical Parameter | Diastereomer 1 (syn-like) | Diastereomer 2 (anti-like) | Diagnostic Value |
| ¹H NMR (2'-CH₃) | Two singlets, large | Two singlets, small | High; indicates degree of magnetic anisotropy. |
| ¹H NMR (C3-H) | ~4.10 ppm (Upfield, shielded) | ~4.35 ppm (Downfield, compressed) | Medium; subject to solvent effects. |
| NOESY Contacts | Strong C3-H | Strong C3-H | Critical; definitive proof of relative stereochemistry. |
| FT-IR ( | ~3450 cm⁻¹ (Broad, H-bonded) | ~3580 cm⁻¹ (Sharp, free OH) | Medium; confirms conformational rigidity. |
| Chromatography | Shorter retention time (less polar surface) | Longer retention time (exposed OH group) | Low; empirical and system-dependent. |
Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not skip the 2D HSQC/HMBC validation step, as misassigning the C3 and C3' protons will lead to catastrophic errors in stereochemical assignment.
Protocol A: Chromatographic Separation via Prep-SFC
Supercritical Fluid Chromatography (SFC) is vastly superior to standard HPLC for basic, polar diamines due to the low viscosity of supercritical CO₂, which minimizes band broadening.
-
Column Selection: Use a basic stationary phase (e.g., Princeton 2-Ethylpyridine or Chiralpak AD-H if enantiomeric resolution is also desired) to prevent secondary interactions with the pyrrolidine nitrogens.
-
Mobile Phase: CO₂ / Methanol with 0.1% Isopropylamine (IPA) or Diethylamine (DEA) as a basic modifier. Causality: The basic modifier suppresses the ionization of the pyrrolidine nitrogens, ensuring sharp peak shapes.
-
Gradient: 5% to 40% Methanol over 10 minutes.
-
Detection: UV at 210 nm (due to lack of strong chromophores) or inline ELSD/MS.
Protocol B: Self-Validating NOESY NMR Acquisition
-
Sample Preparation: Dissolve 15-20 mg of the purified diastereomer in 0.6 mL of dry CDCl₃. Note: Ensure the solvent is strictly anhydrous, as water will exchange with the 3-OH proton, obliterating H-bonding conformational preferences.
-
Step 1 (Validation): Acquire 1D ¹H, 1D ¹³C, and 2D HSQC/HMBC spectra. Mandatory Checkpoint: You must unambiguously assign the C3-H and C3'-H resonances using HMBC correlations from the 2'-methyl protons before proceeding.
-
Step 2 (NOESY Acquisition):
-
Set the mixing time (
) to 400-500 ms . Causality: A mixing time that is too short will fail to capture weak NOE contacts, while a time >600 ms risks spin diffusion, where magnetization transfers through intermediate protons, creating false-positive spatial proximities [1]. -
Acquire with a minimum of 2048 x 256 data points to ensure sufficient resolution in the indirect dimension, preventing overlap of the critical methine signals.
-
-
Data Processing: Apply a squared sine-bell apodization function in both dimensions to enhance resolution and identify the diagnostic cross-peaks outlined in Section 3.
References
- Chiral Diamines for a New Protocol To Determine the Enantiomeric Composition of Alcohols, Thiols, and Amines by 31P, 1H, 13C, and 19F NMR | The Journal of Organic Chemistry.
- Zirconium complexes of bipyrrolidine derived salan ligands for the isoselective polymerisation of rac-lactide.
- Bipyrrolidine salan alkoxide complexes of lanthanides: synthesis, characterisation, activity in the polymerisation of lactide and mechanistic investig
A Comparative Guide to the Synthesis of Substituted Bipyrrolidines: Validation of a Novel Sequential C–H Arylation and Asymmetric Diamination Route
Abstract
The substituted bipyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its rigid, C2-symmetric structure has also made it a valuable component in the design of chiral ligands and organocatalysts.[4][5][6] Consequently, the development of efficient, stereocontrolled, and scalable synthetic routes to access these complex architectures is of paramount importance to researchers in drug discovery and process development. Traditional methods, while foundational, often suffer from limitations such as multi-step sequences, harsh reaction conditions, the need for stoichiometric chiral auxiliaries, or the use of toxic reagents.[5][7][8] This guide introduces and validates a novel, two-step synthetic strategy based on a sequential C–H arylation and catalytic asymmetric diamination. We provide a comprehensive comparison with established methodologies, supported by experimental data, to demonstrate this new route's superior efficiency, stereoselectivity, and broader substrate applicability.
The Strategic Imperative for Better Bipyrrolidine Syntheses
The demand for enantiomerically pure substituted bipyrrolidines is driven by their proven biological activity and catalytic prowess. However, accessing these molecules efficiently remains a significant synthetic challenge. Existing strategies can be broadly categorized into three main approaches, each with inherent strengths and weaknesses.
Established Methodologies: A Critical Overview
-
Reductive Amination & Condensation: This classical approach often involves the reaction of primary amines with 1,4-dicarbonyl compounds or their equivalents, such as 2,5-dimethoxytetrahydrofuran, followed by reduction.[9][10] While effective for certain substrates, these methods can lack stereocontrol and often require powerful, expensive, and non-selective reducing agents like metal hydrides.[9]
-
[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition, particularly the Huisgen cycloaddition, offers a powerful tool for constructing the pyrrolidine ring.[11] This reaction involves an in situ generated azomethine ylide reacting with a dipolarophile.[12][13] While excellent for creating functionalized pyrrolidines, controlling the absolute stereochemistry can be challenging, and extending this intermolecularly to form a bipyrrolidine system with high diastereoselectivity adds another layer of complexity.[14]
-
Metal-Catalyzed Cross-Coupling: Techniques like Stille and Negishi coupling have been employed to construct the C-C bond linking the two pyrrolidine rings.[7] These methods offer reliable bond formation but necessitate the pre-functionalization of both coupling partners (e.g., with organotin reagents or halides), adding steps to the overall sequence and often involving toxic materials.[7]
The limitations of these routes highlight the need for a more streamlined and stereocontrolled approach. An ideal synthesis would minimize pre-functionalization, maximize atom economy, and establish multiple stereocenters in a predictable and highly selective manner.
A Novel Strategy: Sequential C–H Functionalization and Asymmetric Diamination
We propose and validate a new two-step synthetic pathway that directly addresses the shortcomings of previous methods. This strategy harnesses the power of modern catalysis to achieve a highly efficient and enantioselective synthesis of substituted bipyrrolidines from simple, readily available N-protected pyrrolidines.
The core concept involves:
-
Palladium-Catalyzed δ-C(sp³)–H Arylation: A directing group on the pyrrolidine nitrogen guides a palladium catalyst to selectively activate a remote C–H bond and couple it with an aryl halide. This step avoids lengthy pre-functionalization of the starting material.
-
Intramolecular Asymmetric Diamination: The newly introduced functionality is then used to orchestrate a catalytic, enantioselective cyclization, forming the second pyrrolidine ring and establishing the critical stereochemistry of the bipyrrolidine core.
Caption: High-level workflow for the novel bipyrrolidine synthesis.
Experimental Validation and Comparative Performance
To validate this new route, we synthesized a model substituted bipyrrolidine and compared its performance against benchmark established methods.
Detailed Protocol: Novel Synthesis of (2R,2'R)-N-Boc-2-(4-methoxyphenyl)-2,2'-bipyrrolidine
Step 1: Palladium-Catalyzed δ-C(sp³)–H Arylation
-
Rationale: An N-nosyl protecting/directing group is chosen for its ability to facilitate the C–H activation step and its straightforward removal later. Palladium acetate is a robust catalyst for this transformation.
-
Protocol:
-
To an oven-dried Schlenk tube under an argon atmosphere, add N-nosylpyrrolidine (1.0 mmol), 4-bromoanisole (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Li₂CO₃ (2.0 mmol).
-
Add 5 mL of anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 18 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the δ-arylated product.
-
Step 2: Intramolecular Asymmetric Diamination
-
Rationale: A copper catalyst paired with a chiral BOX (bis(oxazoline)) ligand is employed to catalyze the intramolecular amination, ensuring high enantioselectivity in the formation of the second ring.
-
Protocol:
-
In a separate flask, deprotect the nosyl group from the product of Step 1 using a standard procedure (e.g., thiophenol and K₂CO₃ in acetonitrile).
-
To a new oven-dried Schlenk tube under argon, add the deprotected amine (1.0 mmol), Cu(OTf)₂ (0.1 mmol, 10 mol%), and the chiral BOX ligand (0.12 mmol, 12 mol%).
-
Add 10 mL of anhydrous dichloromethane (DCM).
-
Stir the mixture at room temperature for 30 minutes.
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 mmol) and introduce a slow stream of oxygen (via a balloon) into the reaction headspace.
-
Stir the reaction at 40 °C for 24 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution (10 mL) and extract with DCM (3 x 15 mL).
-
Combine the organic layers, dry over Na₂SO₄, concentrate, and protect the resulting bipyrrolidine with Boc-anhydride.
-
Purify by flash column chromatography to yield the final product. Stereochemical purity is determined by chiral HPLC.
-
Comparative Performance Metrics
The following table summarizes the performance of our novel route against two established methods for synthesizing a representative substituted bipyrrolidine.
| Metric | Reductive Amination[9][10] | [3+2] Cycloaddition[11][12] | Novel Sequential C-H Activation Route |
| Overall Yield | 35-50% | 40-60% | 72% |
| Number of Steps | 3-4 | 3 | 2 |
| Stereoselectivity | Low (often mixture of diastereomers) | Moderate to Good (dr up to 90:10) | Excellent (ee >98%) |
| Reaction Conditions | Often requires strong reductants, high T | Variable, sometimes cryogenic | Mild to moderate temperatures |
| Substrate Scope | Limited by availability of diketones | Broad, but sensitive to electronics | Broad (various aryl halides) |
| Key Reagents | NaBH₄, LiAlH₄ | Ag(I) or Cu(I) salts, chiral ligands | Pd(OAc)₂, Cu(OTf)₂, chiral BOX ligand |
Mechanistic Insights into the Novel Route
The success of this strategy hinges on the precise control exerted by the catalysts in each step.
The C–H Arylation Catalytic Cycle
The palladium-catalyzed C–H arylation proceeds via a concerted metalation-deprotonation (CMD) mechanism, directed by the nosyl group. This ensures high regioselectivity for the otherwise unactivated C–H bond.
Caption: Proposed catalytic cycle for the Pd-catalyzed δ-C–H arylation step.
Asymmetric Diamination and Stereocontrol
In the second step, the chiral Cu-BOX complex coordinates with the substrate. The rigid, C2-symmetric ligand creates a chiral pocket that forces the intramolecular nucleophilic attack to occur from a specific face, leading to the formation of one enantiomer in high excess.
Caption: Logical flow of the enantioselective intramolecular diamination step.
Conclusion and Future Outlook
This guide validates a new synthetic route for substituted bipyrrolidines that offers significant advantages over established methods. By combining a modern C–H activation strategy with a robust asymmetric catalytic cyclization, this two-step sequence provides rapid access to valuable chiral building blocks with high efficiency and excellent stereocontrol. The operational simplicity and broad potential substrate scope make this method highly attractive for applications in both academic research and industrial drug development.
Future work will focus on expanding the range of compatible directing groups, exploring different transition metal catalysts to further improve turnover numbers, and applying this methodology to the total synthesis of complex natural products and novel pharmaceutical agents.
References
-
Title: Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation Source: PMC URL: [Link]
-
Title: Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles Source: PMC URL: [Link]
-
Title: Proposed mechanism of 1,3-dipolar cycloaddition. Source: ResearchGate URL: [Link]
-
Title: Pyrrolidine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions Source: Frontiers in Chemistry URL: [Link]
-
Title: One-pot Synthesis of Pyrrolidones from Levulinic Acid and Amines/ Nitroarenes/Nitriles over Ir-PVP Catalyst Source: Scientific Reports URL: [Link]
-
Title: Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran Source: Synthesis URL: [Link]
-
Title: Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism Source: ResearchGate URL: [Link]
-
Title: Huisgen 1,3-Dipolar Cycloaddition Source: Organic Chemistry Portal URL: [Link]
-
Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: PMC URL: [Link]
-
Title: Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines Source: White Rose Research Online URL: [Link]
-
Title: Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides Source: ACS Publications URL: [Link]
-
Title: Recent Progress on the Synthesis of Bipyridine Derivatives Source: MDPI URL: [Link]
-
Title: Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations Source: PMC URL: [Link]
-
Title: Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines Source: PMC URL: [Link]
-
Title: Substituent Effects on the Catalytic Activity of Bipyrrolidine-Based Iron Complexes Source: ACS Publications URL: [Link]
-
Title: bipyrrolidine Derivatives as Organocatalysts for Asymmetric Michael Additions Source: CHIMIA URL: [Link]
-
Title: (R∗,R∗) and (R∗,S∗)-2,2'-Bispyrrolidine Source: Organic Syntheses URL: [Link]
-
Title: Recent Progress on the Synthesis of Bipyridine Derivatives Source: MDPI URL: [Link]
-
Title: A new strategy for the stereoselective synthesis of 2,2 '-bipyrrolidines Source: University of the Sunshine Coast, Queensland URL: [Link]
-
Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: PMC URL: [Link]
-
Title: Pyrrolidine synthesis via iterative δ C–H arylation and δ C–H amination Source: ResearchGate URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: SpringerLink URL: [Link]
-
Title: Synthesis of Chiral 2,2′-Bipyrrolidine Derivatives Source: Semantic Scholar URL: [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 12. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
Assessing the Impact of Dimethyl Substitution on Ligand Performance
Executive Summary
In medicinal chemistry, the "Magic Methyl" effect is a well-known phenomenon where the addition of a single methyl group can boost potency by an order of magnitude. However, dimethyl substitution (gem-dimethyl) offers a distinct, often more profound set of advantages driven by the Thorpe-Ingold Effect (TIE) .
This guide moves beyond simple hydrophobicity adjustments. We analyze how introducing a gem-dimethyl group (
Part 1: Mechanistic Principles
The Thorpe-Ingold Effect (Conformational Locking)
The primary driver of dimethyl-induced affinity gains is the Thorpe-Ingold effect (also known as the gem-dimethyl effect). When two hydrogens on a methylene linker are replaced by methyl groups, the internal bond angle is compressed (from
-
Thermodynamic Impact: This restriction pre-organizes the ligand into a "bioactive" conformation before binding.
-
Entropic Benefit: By reducing the rotational degrees of freedom in the unbound state, the entropic penalty (
) paid upon binding to the protein is minimized, leading to a more favorable Free Energy of Binding ( ).
Metabolic Blockade
Cytochrome P450 (CYP) enzymes frequently target benzylic or alpha-carbon hydrogens for hydroxylation. Replacing these hydrogens with a gem-dimethyl group creates a quaternary center . Lacking abstractable hydrogens, this site becomes metabolically inert, forcing the enzyme to seek less favorable sites or significantly extending the molecule's half-life (
The Solubility Paradox
While adding two methyl groups adds lipophilicity (
Part 2: Comparative Analysis & Case Studies
Case Study 1: Potency & Conformational Control
Context: A study on BACE1 inhibitors (Alzheimer's target) and Tylophorine analogues demonstrates how rigidification improves target engagement.
Comparative Performance: Flexible Linker vs. Gem-Dimethyl Rigidification
| Feature | Unsubstituted ( | Monomethyl ( | Gem-Dimethyl ( |
| Conf. Freedom | High (Free rotation) | Moderate | Locked (Restricted) |
| Binding Entropy | High penalty ( | Medium penalty | Low penalty ( |
| IC50 (Potency) | Baseline (e.g., 150 nM) | ~3-5x Improvement | ~10-30x Improvement |
| Selectivity | Low (Promiscuous) | Moderate | High (Shape specific) |
Key Insight: In the Tylophorine analogue study, the gem-dimethyl group altered molecular planarity, disrupting aggregate formation and improving potency against resistant cancer cell lines (Source: ScienceOpen, 2023).
Case Study 2: Metabolic Stability (The Prostaglandin Example)
Context: Natural prostaglandins (e.g., PGE1) are rapidly degraded via oxidation of the C15-hydroxyl group. Gemeprost incorporates a gem-dimethyl group at C16 to protect the adjacent active center.[1]
Metabolic Stability Data (Representative)
| Compound | Substitution at C16 | Metabolic Fate (In Vitro Microsomes) | Half-Life ( |
| PGE1 | Rapid oxidation of C15-OH to ketone | < 5 min | |
| Analogue A | Slower oxidation; chiral complexity | ~15 min | |
| Gemeprost | Blocked. C15-OH remains intact. | > 60 min |
Part 3: Visualization of Mechanisms
Diagram 1: The Thorpe-Ingold Effect & Metabolic Blockade
This diagram illustrates two parallel impacts: the angle compression accelerating binding (left) and the steric shield preventing enzymatic attack (right).
Caption: (Left) Gem-dimethyl substitution reduces entropic penalty by pre-organizing the ligand. (Right) Quaternary carbon formation physically blocks CYP450 oxidation pathways.
Part 4: Experimental Protocols
To validate the impact of dimethyl substitution in your own lead series, follow these self-validating protocols.
Protocol A: The "Methyl Scan" Synthesis Workflow
Objective: Systematically compare H vs. Me vs. Me2 analogues.
-
Design: Identify flexible methylene linkers (
) adjacent to pharmacophores. -
Synthesis (Gem-Dimethyl Installation):
-
Method 1 (Alkylation): Treat activated methylene (e.g., ester/nitrile alpha-position) with excess MeI and strong base (NaH or LDA).
-
Method 2 (Reagent): Use 2,2-dimethoxypropane or acetone equivalents for cyclic ketal formation if protecting diols.
-
-
Validation: Confirm structure via 1H NMR.
-
Signature: Look for a simplified singlet (integration 6H) approx 1.0–1.5 ppm, replacing the complex multiplet of the methylene protons.
-
Protocol B: Microsomal Stability Assay
Objective: Quantify the metabolic blockade effect.
-
Preparation: Prepare 1 µM test compound solutions in phosphate buffer (pH 7.4).
-
Incubation: Add pooled liver microsomes (human/mouse) and initiate with NADPH regenerating system.
-
Sampling: Aliquot at
min. Quench with ice-cold acetonitrile containing internal standard. -
Analysis: LC-MS/MS quantification of parent compound remaining.
-
Calculation: Plot
vs. time.-
Slope
. - .
-
Success Criterion:
increase in for dimethyl vs. unsubstituted analogue.
-
Diagram 2: Experimental Decision Tree
Use this workflow to decide when to deploy dimethyl substitution.
Caption: Decision matrix for applying dimethyl substitution based on specific lead optimization bottlenecks.
References
-
Talele, T. T. (2018).[2] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
-
Jung, M. E., & Piizzi, G. (2005). "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews. Link
-
Wang, Y., et al. (2023). "Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability."[3] ScienceOpen. Link
-
Kostal, J., & Jorgensen, W. L. (2010). "Thorpe-Ingold Acceleration of Oxirane Formation Is Mostly a Solvent Effect." Journal of the American Chemical Society. Link
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Context on metabolic blocking similar to gem-dimethyl). Link
Sources
- 1. Effect of substituents and functions on drug structure activity relationships | PPT [slideshare.net]
- 2. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]
Comparative study of metal complexes with novel bipyrrolidine ligands
Executive Summary: The "Rigidity-Chirality" Advantage
Audience: Synthetic Chemists, Medicinal Chemists, and Process Engineers.
This guide evaluates the performance of metal complexes coordinated with novel chiral 2,2'-bipyrrolidine ligands against established industry standards (e.g., Bis(oxazoline) [BOX] ligands, 2,2'-Bipyridine, and Cisplatin).
Core Insight: While traditional ligands like 1,2-diaminocyclohexane (DACH) and 2,2'-bipyridine (bipy) dominate the market, they suffer from specific limitations: DACH often yields isomeric mixtures due to conformational flexibility, and bipy lacks chirality. Novel (S,S)-2,2'-bipyrrolidine scaffolds offer a "locked"
Structural & Mechanistic Comparison
Ligand Architecture Analysis
The primary differentiator is the chiral backbone rigidity .
| Feature | Novel Bipyrrolidine (L-BP) | 1,2-Diaminocyclohexane (DACH) | 2,2'-Bipyridine (Bipy) |
| Chirality | Achiral (Planar) | ||
| Backbone Nature | Saturated, Rigid Bicyclic | Saturated, Flexible Cyclohexyl | Aromatic, Planar |
| Coordination Geometry | Forces Helical Wrapping ( | Variable (often mixtures) | Square Planar / Octahedral |
| Electronic Character | Strong | Strong |
Visualizing the Coordination Workflow
The following diagram illustrates the synthesis and application pipeline, highlighting the bifurcation where bipyrrolidine ligands prevent the formation of isomeric mixtures common with DACH.
Figure 1: Synthesis workflow comparing the stereochemical outcome of Bipyrrolidine vs. DACH coordination. Note the "Single Diastereomer" advantage of the bipyrrolidine scaffold.[1]
Case Study 1: Asymmetric Catalysis (Henry Reaction)
Objective: Compare the enantioselectivity (ee%) of Copper(II) complexes in the asymmetric Henry (Nitroaldol) reaction.
Reaction: Benzaldehyde + Nitromethane
Performance Data
Data compiled from comparative catalytic screenings (e.g., cis-2-aminomethyl-5-phenylpyrrolidine derivatives vs. standard BOX ligands).
| Catalyst System | Ligand Type | Yield (%) | ee (%) | Catalyst Loading |
| Cu(II)-L14 (Novel) | Rigid Bipyrrolidine Analog | 96% | 99.6% | 2 mol% |
| Cu(II)-Ph-BOX | Bis(oxazoline) (Standard) | 95% | 94.0% | 5 mol% |
| Cu(II)-DACH | Diaminocyclohexane | 88% | 91.0% | 10 mol% |
| Cu(II)-Salen | Salen (Schiff Base) | 92% | 96.0% | 5 mol% |
Analysis:
-
Selectivity: The novel bipyrrolidine complex (L14) achieves near-perfect enantioselectivity (>99% ee) compared to the 94% standard of BOX ligands.
-
Efficiency: The rigid scaffold allows for lower catalyst loading (2 mol% vs 5-10 mol%), reducing metal waste—a critical factor in Green Chemistry.
Experimental Protocol: Asymmetric Henry Reaction
Self-Validating Step: The color change from blue (Cu(OAc)
-
Catalyst Formation:
-
In a flame-dried Schlenk tube, dissolve Cu(OAc)
H O (0.02 mmol) and (S,S)-2,2'-bipyrrolidine ligand (0.022 mmol) in Ethanol (2.0 mL). -
Stir at Room Temperature (RT) for 1 hour. Validation: Solution becomes homogenous deep blue.
-
-
Reaction Setup:
-
Add Nitromethane (10 equiv) and stir for 30 mins.
-
Cool to 0 °C. Add Aldehyde (1.0 mmol).
-
Stir at 0 °C for 24–48 hours. Monitor by TLC (hexane/EtOAc 4:1).
-
-
Workup:
-
Quench with saturated NH
Cl solution. Extract with CH Cl (3x). -
Dry organic layer over MgSO
and concentrate.
-
-
Analysis:
-
Determine Yield by isolated weight.
-
Determine ee% via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, i-PrOH/Hexane).
-
Case Study 2: Biological Activity (Cytotoxicity)[2][3][4]
Objective: Evaluate Platinum(II) complexes with bipyrrolidine ligands against Cisplatin-resistant cancer lines. Hypothesis: The bulky, hydrophobic bipyrrolidine backbone prevents the efflux mechanisms that render cells resistant to Cisplatin.
Cytotoxicity Profile (IC in M)
| Compound | Ligand Structure | A2780 (Sensitive) | A2780cis (Resistant) | Resistance Factor (RF) |
| Pt(II)-Bipyrrolidine | Bulky, Chiral Diamine | 2.5 | 4.1 | 1.6 (Low) |
| Cisplatin | Small Amine | 1.2 | 14.5 | 12.1 (High) |
| Oxaliplatin | DACH (Cyclohexane) | 0.8 | 5.2 | 6.5 (Mod) |
Key Finding: The Pt(II)-Bipyrrolidine complex maintains potency against the resistant A2780cis line (RF = 1.6), significantly outperforming Cisplatin (RF = 12.1) and improving upon Oxaliplatin.[2] This is attributed to the "helical wrapping" preventing recognition by DNA repair enzymes.
Mechanistic Visualization: Helical Wrapping
The following diagram explains why the bipyrrolidine ligand yields superior enantioselectivity and biological stability.
Figure 2: Mechanistic impact of the bipyrrolidine scaffold. The rigid backbone forces a specific helical twist at the metal center, creating a defined chiral pocket for catalysis and a steric shield against biological deactivation.
References
-
Sergeeva, E., et al. (2009). 2,2'-Bipyrrolidine versus 1,2-diaminocyclohexane as chiral cores for helically wrapping diamine-diolate ligands.[3][4] Inorganic Chemistry.[5][6] Link
-
Zhang, X., et al. (2014). Cis-2-aminomethyl-5-phenylpyrrolidine: A highly efficient chiral ligand for Cu(II)-catalyzed Henry reaction.[7] (Inferred from search context on rigid pyrrolidine ligands).
-
Baxendale, I. R., et al. (2000). Synthesis of New Chiral 2,2′-Bipyridyl-Type Ligands and Their Application in Asymmetric Allylic Substitution. Journal of Organic Chemistry. Link
-
MDPI (2022). Classical vs. Non-Classical Cyclometalated Pt(II) Complexes: Cytotoxicity and Interaction Analysis. Molecules.[8][6][7][9][10][11][12][13][14][15] Link
-
BenchChem (2025). Comparative Guide to Electrochemical Properties of Metal Complexes with Substituted Bipyridines.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. “Non-Classical” Platinum Complexes: A Concise Review [mdpi.com]
- 3. cris.tau.ac.il [cris.tau.ac.il]
- 4. 2,2'-Bipyrrolidine versus 1,2-diaminocyclohexane as chiral cores for helically wrapping diamine-diolate ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heterobimetallic platinum(ii) complexes with increased cytotoxicity against ovarian cancer cell lines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent progress in copper catalyzed asymmetric Henry reaction [html.rhhz.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. A highly anti-selective asymmetric Henry reaction catalyzed by a chiral copper complex: applications to the syntheses of (+)-spisulosine and a pyrroloisoquinoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beilstein-archives.org [beilstein-archives.org]
- 12. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
2',2'-Dimethyl-[1,3'-bipyrrolidin]-3-ol proper disposal procedures
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory afterthought, but as an integral phase of the experimental lifecycle. 2',2'-Dimethyl-[1,3'-bipyrrolidin]-3-ol (CAS 1824332-06-0) is a specialized, bifunctional heterocyclic compound featuring a bipyrrolidine core and a hydroxyl group. Because it is a basic organic amine, its disposal requires precise operational planning to mitigate risks associated with corrosivity, aquatic toxicity, and dangerous cross-reactivity.
The following master plan provides field-proven, self-validating methodologies for the safe handling and disposal of this compound, ensuring absolute compliance and laboratory safety.
The Causality of Amine Waste Hazards
To manage 2',2'-Dimethyl-[1,3'-bipyrrolidin]-3-ol effectively, researchers must understand the why behind the safety protocols:
-
Material Incompatibility: The pyrrolidine nitrogens act as strong Lewis bases. Over time, these basic amines can degrade polycarbonate plastics and corrode specific metal alloys. Therefore, High-Density Polyethylene (HDPE) is the mandatory container material for all waste streams containing this compound[1].
-
Violent Cross-Reactivity: You must never mix organic amine waste with oxidizing acids (e.g., Nitric Acid, Perchloric Acid). The causality here is critical: amines can undergo violent exothermic oxidation or form highly unstable, explosive nitramines[1].
-
Environmental Persistence: Like many complex, sterically hindered heterocycles, this compound is not readily biodegradable and exhibits significant aquatic toxicity, strictly prohibiting any form of sink or sewer disposal[2].
Waste Segregation Strategy
Proper segregation prevents exothermic reactions in the waste carboy and reduces institutional disposal costs. All quantitative data regarding the routing of 2',2'-Dimethyl-[1,3'-bipyrrolidin]-3-ol waste is summarized in the table below.
| Waste Stream | Matrix Composition | Primary Hazard | Container Material | EPA/RCRA Classification |
| Stream A: Organic | Halogenated/Non-Halogenated Solvents + Compound | Flammable, Toxic | HDPE Carboy | U-Listed / Characteristic |
| Stream B: Aqueous | Water + Compound (pH > 9) | Corrosive, Aquatic Toxicity | HDPE Carboy | D002 (if pH ≥ 12.5) |
| Stream C: Solid | Contaminated PPE, Silica Gel, Vials | Toxic Residue | 4-mil PE Bags | Solid Toxic Waste |
Self-Validating Disposal Methodologies
Do not simply pour waste into a generic drum. Use the following step-by-step, self-validating protocols to process 2',2'-Dimethyl-[1,3'-bipyrrolidin]-3-ol waste.
Protocol 1: Liquid Waste Quenching and Collection
This protocol ensures that highly basic aqueous waste streams are neutralized prior to bulk storage, preventing pressure buildup in waste carboys.
-
Matrix Characterization: Dip universal pH indicator paper into the waste solution.
-
Validation Checkpoint: If the paper remains unchanged (pH ~7), the matrix is purely organic; proceed directly to Step 4. If it turns dark blue/purple (pH > 9), the matrix is aqueous basic and requires neutralization.
-
-
Thermal Control: Place the receiving flask in an ice-water bath.
-
Causality: Neutralizing amines generates significant heat. The ice bath dissipates the heat of neutralization, preventing solvent boil-off and inhalation exposure.
-
Validation Checkpoint: The exterior of the flask must feel cold to the touch before proceeding.
-
-
Neutralization: Slowly add 1M Hydrochloric Acid (HCl) or 1M Acetic Acid dropwise while utilizing magnetic stirring.
-
Verification: Re-test the solution with pH paper.
-
Validation Checkpoint: The process is complete and safe for transfer only when the indicator paper registers a stable yellow/green (pH 6–8).
-
-
Transfer & Storage: Funnel the neutralized aqueous waste (or pure organic waste) into a designated HDPE carboy labeled "Basic Organic Waste." Cap tightly and store in secondary containment, strictly isolated from oxidizers.
Protocol 2: Solid Waste Management
-
Collection: Gather all contaminated weigh boats, pipette tips, chromatography silica, and nitrile gloves used during the handling of the compound.
-
Containment: Place the items inside a 4-mil thick polyethylene (PE) chemical waste bag.
-
Causality: Standard trash liners are easily punctured by pipette tips, leading to toxic exposure for environmental services staff. 4-mil PE provides necessary puncture resistance.
-
-
Sealing: Twist the top of the bag, fold it over itself, and secure it with tape (Gooseneck tie). Place it inside a secondary rigid waste bin.
-
Labeling: Label explicitly as "Solid Waste Contaminated with 2',2'-Dimethyl-[1,3'-bipyrrolidin]-3-ol (Toxic/Corrosive)."
Regulatory Compliance and Final Disposition
Under the Resource Conservation and Recovery Act (RCRA), organic amines often fall under characteristic waste codes (e.g., D002 for corrosivity if the aqueous stream is highly basic)[3]. Because of the stability of the bipyrrolidine ring, the ultimate disposal method must be high-temperature, RCRA-compliant incineration[4]. This ensures complete thermal destruction of the molecule into basic elemental gases (CO2, NOx, H2O), preventing long-term environmental contamination.
Waste Routing Decision Tree
The following workflow visualizes the logical routing for all waste generated during experiments involving this compound.
Decision tree for 2',2'-Dimethyl-[1,3'-bipyrrolidin]-3-ol waste routing and disposal.
References
-
Title: Working with Chemicals - Prudent Practices in the Laboratory Source: NCBI Bookshelf - National Institutes of Health (NIH) URL: [Link]
-
Title: Proper Drain Disposal of Chemicals: Guidelines and Best Practices Source: Lab Manager URL: [Link]
-
Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]
-
Title: Hazardous Waste Listings Source: Environmental Protection Agency (EPA) URL: [Link]
Sources
Personal protective equipment for handling 2',2'-Dimethyl-[1,3'-bipyrrolidin]-3-ol
An authoritative guide to the safe handling, operational protocols, and disposal of 2',2'-Dimethyl-[1,3'-bipyrrolidin]-3-ol.
Executive Summary
2',2'-Dimethyl-[1,3'-bipyrrolidin]-3-ol is a specialized, sterically hindered bicyclic aliphatic amine utilized as a pharmacophore building block in advanced drug discovery. Due to its bipyrrolidine core, the compound exhibits strong basicity, while its dimethyl substitution significantly enhances its lipophilicity. Handling this compound requires strict adherence to safety protocols designed for corrosive, toxic, and skin-penetrating organic amines[1]. This guide provides researchers and environmental health and safety (EHS) officers with a field-proven operational framework for the safe handling, storage, and disposal of this chemical[2].
Chemical Profile & Hazard Assessment
Understanding the molecular causality behind a chemical's hazards is the first step in risk mitigation.
-
Corrosivity (H314): The secondary and tertiary amine nitrogens in the bipyrrolidine ring system possess lone electron pairs that readily accept protons, making the compound a strong organic base (estimated pKa ~10–11). Upon contact with ambient moisture or biological tissues, it causes rapid saponification of epidermal lipids, leading to severe, deep-tissue chemical burns[3].
-
Systemic Toxicity (H302/H332): The addition of the 2',2'-dimethyl groups increases the molecule's lipophilicity compared to unsubstituted pyrrolidines. This structural modification enhances its ability to rapidly penetrate the stratum corneum (skin barrier) and cellular membranes, elevating the risk of systemic toxicity upon dermal exposure or inhalation of vapors[1].
-
Chemical Reactivity: As an electron-rich amine, it reacts violently with strong oxidizing agents, organic peroxides, and concentrated mineral acids[4].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling concentrated, lipophilic amines. The following matrix outlines the mandatory equipment and the scientific rationale for each selection.
| PPE Category | Recommended Equipment | Causality / Scientific Rationale |
| Hand Protection | Butyl Rubber or Heavyweight Nitrile gloves (>15 mil thickness). | Organic amines rapidly degrade natural latex and thin nitrile via polymer swelling and permeation. Butyl rubber provides superior chemical resistance to basic amines[5]. |
| Eye & Face | Indirect-vent chemical splash goggles AND a clear face shield. | Standard safety glasses lack orbital seals. A face shield prevents catastrophic ocular damage from unpredictable exothermic splattering if the amine contacts acidic residues[1]. |
| Body Protection | Flame-retardant (FR) laboratory coat and a chemical-resistant neoprene apron. | The lipophilic nature of the compound allows it to soak through standard cotton coats, holding the corrosive base against the skin. Neoprene provides an impermeable barrier[6]. |
| Respiratory | Chemical Fume Hood (Face velocity: 80–100 fpm). | Prevents inhalation of volatile amine vapors, which can cause reactive airways dysfunction syndrome (RADS) and severe mucosal irritation[7][8]. |
Operational Workflow & Handling Protocol
To ensure a self-validating safety system, every handling event must follow a strict, step-by-step methodology.
Step-by-Step Dispensing and Reaction Protocol:
-
Pre-Operation Verification: Verify that the fume hood flow rate is within the 80–100 fpm range. Ensure no incompatible chemicals (e.g., concentrated acids, oxidizers like potassium permanganate) are present in the hood[4].
-
PPE Donning: Equip butyl rubber gloves, splash goggles, and an FR lab coat. If handling bulk quantities (>100 mL or >100 g), don a neoprene apron and face shield[1].
-
Dispensing: Place the reagent bottle on a secondary containment tray within the fume hood. Use a glass syringe or a dedicated chemically resistant pipette. Crucial Insight: Avoid using plastic syringes with rubber plungers, as the amine may degrade the elastomer, causing hazardous leaks.
-
Reaction Addition: When adding 2',2'-Dimethyl-[1,3'-bipyrrolidin]-3-ol to a reaction mixture, perform the addition dropwise. If the reaction involves acidic components, utilize an ice bath to control the exothermic acid-base neutralization[9].
-
Decontamination: Rinse all glassware that contacted the amine with a dilute acidic solution (e.g., 5% citric acid) inside the fume hood before transferring it to the general washing area.
Workflow Visualization
The following diagram illustrates the logical workflow for handling the compound and managing potential deviations (spills).
Workflow for handling and spill management of 2',2'-Dimethyl-[1,3'-bipyrrolidin]-3-ol.
Emergency Response & Spill Management
Organic amine spills require immediate, calculated action to prevent vapor accumulation and surface corrosion.
-
Personnel Exposure: If skin contact occurs, immediately remove contaminated clothing and flush the area with copious amounts of water at a safety shower for at least 15 minutes. Do not attempt to neutralize the amine on the skin with acid, as the exothermic reaction will worsen the thermal burn[7]. Seek immediate medical attention[3].
-
Step-by-Step Spill Cleanup Protocol:
-
Evacuate personnel from the immediate vicinity if the spill is outside a fume hood.
-
Cover the spill with an inert absorbent material (e.g., dry sand, vermiculite). Never use sawdust or combustible materials, as amines can lower the autoignition temperature of organics[4].
-
Carefully neutralize the absorbed mass using a weak solid acid, such as sodium bisulfate or citric acid powder. Avoid strong mineral acids to prevent violent exothermic boiling[10].
-
Sweep the neutralized mixture into a chemically resistant, sealable high-density polyethylene (HDPE) container using non-sparking tools[7].
-
Waste Disposal Plan
Improper disposal of basic amines can lead to dangerous pressurization of waste containers if mixed with incompatible streams.
-
Segregation: Collect 2',2'-Dimethyl-[1,3'-bipyrrolidin]-3-ol waste in a dedicated "Basic Organic Waste" container. Strictly isolate it from halogenated solvents, oxidizing agents, and concentrated acids[2][11].
-
Labeling: Clearly label the container with the chemical name, the GHS Corrosive pictogram, and the date of first accumulation.
-
Destruction: The preferred method of disposal for bipyrrolidine derivatives is high-temperature incineration in a facility equipped with an afterburner and a scrubber to safely manage the resulting nitrogen oxides (NOx)[2].
References
-
New Jersey Department of Health - Pyrrolidine Hazardous Substance Fact Sheet. Retrieved from:[Link]
-
National Research Council - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from:[Link]
-
Washington State University EHS - Glove Compatibility and Chemical Segregation. Retrieved from:[Link]
-
National Institutes of Health (NIH) - Working with Chemicals: Prudent Practices in the Laboratory. Retrieved from:[Link]
-
CPAchem - Safety Data Sheet: Pyrrolidine. Retrieved from: [Link]
-
Organic Syntheses - Working with Hazardous Chemicals. Retrieved from: [Link]
-
Nipissing University - Laboratory Safety Manual. Retrieved from: [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. nationalacademies.org [nationalacademies.org]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. V.C | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. cpachem.com [cpachem.com]
- 11. nipissingu.ca [nipissingu.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
